tert-Butyl 2-amino-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYCJILORYVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427204 | |
| Record name | tert-Butyl 2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4512-32-7 | |
| Record name | tert-Butyl 2-methylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-amino-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl 2-amino-2-methylpropanoate, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document collates available data on its physical and chemical characteristics, provides insights into its synthesis and purification, and presents its spectroscopic profile.
Chemical and Physical Properties
This compound, also known as tert-butyl 2-aminoisobutyrate, is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid. The presence of the tert-butyl ester group provides steric hindrance and unique reactivity, making it a valuable tool in multi-step organic synthesis.[1] While much of the readily available data pertains to its hydrochloride salt, this guide will focus on the properties of the free base wherever possible.
Table 1: General and Computed Properties of this compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 4512-32-7 | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N | [3] |
| InChI Key | LSVYCJILORYVCD-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 159.125929 | [1] |
| Topological Polar Surface Area | 52.3 Ų | [2] |
| Complexity | 156 | [2] |
Table 2: Physical Properties of this compound (Free Base) - Experimental Data is Limited
| Property | Value | Notes |
| Boiling Point | Data not readily available | - |
| Melting Point | Data not readily available | - |
| Density | Data not readily available | - |
| Solubility | Soluble in common organic solvents | The compound's stability and solubility in common organic solvents contribute to its utility in multistep synthesis.[1] Specific quantitative data in solvents like methanol, ethanol, dichloromethane, and ethyl acetate is not widely reported and would likely require experimental determination. |
Table 3: Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂ | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| CAS Number | 84758-81-6 | [2][3] |
| Appearance | White to light-yellow powder or crystals | [4] |
| Water Solubility | Soluble | [3] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for tert-butyl esters of amino acids can be adapted.
Synthesis
A common method for the synthesis of tert-butyl esters of amino acids involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst.
General Protocol for the Synthesis of this compound:
-
Reaction Setup: 2-Aminoisobutyric acid is suspended in a suitable solvent such as dioxane or a mixture of tert-butanol and an inert solvent.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or perchloric acid, is added to the suspension.
-
Reagent Addition: Isobutylene gas is bubbled through the reaction mixture, or liquid isobutylene is added under pressure.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to days until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is then neutralized with a base, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product can be purified by standard laboratory techniques.
-
Distillation: For liquid products, vacuum distillation can be employed to purify the compound based on its boiling point.
-
Column Chromatography: For both liquid and solid impurities, column chromatography using silica gel is a common and effective method. A solvent system of varying polarity, such as a mixture of hexane and ethyl acetate, can be used to elute the desired product. The fractions are typically analyzed by TLC to identify and combine the pure product.
Spectroscopic Data
While specific, high-resolution spectra for this compound are not widely published in public databases, the expected spectral characteristics can be inferred from its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule.
-
tert-Butyl group (ester): A singlet integrating to 9 protons, typically in the range of 1.4-1.6 ppm.
-
Methyl groups (on the α-carbon): A singlet integrating to 6 protons, likely in the range of 1.2-1.4 ppm.
-
Amine group: A broad singlet integrating to 2 protons. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry.
-
tert-Butyl group (quaternary carbon of ester): A singlet around 80-82 ppm.
-
tert-Butyl group (methyl carbons of ester): A singlet around 28 ppm.
-
α-carbon: A singlet around 55-60 ppm.
-
Methyl carbons (on the α-carbon): A singlet around 25 ppm.
-
Carbonyl carbon: A singlet in the range of 170-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Sharp absorption bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong, sharp absorption band around 1730 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: An absorption band in the region of 1150-1250 cm⁻¹ for the ester C-O bond.
-
N-H bend: An absorption band around 1600 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) at m/z 159 would be expected. Common fragmentation patterns for esters and amines would likely be observed.
-
Loss of the tert-butyl group: A prominent peak at m/z 102, corresponding to the loss of a tert-butyl radical ([M - 57]⁺).
-
Loss of the tert-butoxycarbonyl group: A peak corresponding to the loss of the entire ester group.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Applications in Drug Development and Research
This compound is a valuable building block in medicinal chemistry and drug development, primarily due to its role in peptide synthesis.
-
Peptide Synthesis: The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of the amino acid. This protection prevents unwanted side reactions during the formation of peptide bonds. The tert-butyl group can be selectively removed under acidic conditions, which is orthogonal to many other protecting groups used in peptide synthesis.[1] This allows for the controlled and sequential assembly of amino acids into complex peptides.[5][6][7][8]
-
Introduction of Steric Hindrance: The gem-dimethyl group on the alpha-carbon provides significant steric bulk. When incorporated into peptides, this can influence the peptide's conformation and stability, potentially leading to enhanced biological activity or resistance to enzymatic degradation.
Safety and Handling
References
- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 2. This compound hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound hydrochloride | 84758-81-6 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Guide: tert-Butyl 2-amino-2-methylpropanoate (CAS 4512-32-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl 2-amino-2-methylpropanoate, a sterically hindered amino acid ester crucial in peptide chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound, also known as tert-butyl 2-aminoisobutyrate, is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib). The presence of a tert-butyl ester group provides stability and allows for selective deprotection under mild acidic conditions, a valuable feature in orthogonal protection strategies in organic synthesis.[1] Its bulky nature can also minimize undesirable side reactions, such as racemization, during synthetic procedures.[1]
The hydrochloride salt of this compound is also commonly used and is commercially available.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4512-32-7 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Aminoisobutyric acid t-butyl ester, H-Aib-OtBu |
Table 2: Physical Properties of this compound Hydrochloride (CAS 84758-81-6)
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂ | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| Physical Form | White to light-yellow powder or crystals | |
| Storage Temperature | Refrigerator |
Synthesis
While various methods can be employed for the synthesis of tert-butyl esters of amino acids, a general and effective laboratory-scale procedure involves the reaction of the N-protected amino acid with tert-butanol in the presence of a coupling agent and a catalyst. A common approach for the preparation of related amino acid tert-butyl esters is transesterification.
Experimental Protocol: General Synthesis of a tert-Butyl Ester via Transesterification
This protocol describes a general method for the synthesis of tert-butyl esters from other esters, which can be adapted for this compound.
Materials:
-
N-protected 2-amino-2-methylpropanoate ester (e.g., methyl or ethyl ester)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
5% Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Suspend sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per mmol of ester) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
To the stirred suspension, add the starting N-protected 2-amino-2-methylpropanoate ester (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5% HCl solution.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired tert-butyl ester.
-
Subsequent deprotection of the N-protecting group will yield the final product.
This is a generalized protocol and may require optimization for specific substrates.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected characteristic data.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (ppm): Singlet around 1.4-1.5 ppm (9H, tert-butyl group); Singlet around 1.3-1.4 ppm (6H, two methyl groups); Broad singlet for the amine protons (2H). |
| ¹³C NMR | Expected chemical shifts (ppm): Carbonyl carbon (~175 ppm); Quaternary carbon of the tert-butyl group (~80 ppm); Quaternary carbon at the 2-position (~55 ppm); Methyl carbons of the tert-butyl group (~28 ppm); Methyl carbons at the 2-position (~25 ppm). |
| FT-IR | Characteristic absorption bands (cm⁻¹): N-H stretching of the primary amine (around 3300-3400 cm⁻¹); C-H stretching of alkyl groups (around 2850-3000 cm⁻¹); C=O stretching of the ester (around 1730 cm⁻¹); N-H bending of the primary amine (around 1600 cm⁻¹). |
| Mass Spec. | Expected [M+H]⁺ for C₈H₁₇NO₂: m/z = 160.13. |
Applications in Drug Discovery and Peptide Synthesis
This compound is a valuable building block in the synthesis of peptides and peptidomimetics. The 2-aminoisobutyric acid (Aib) residue is known to induce helical secondary structures in peptides, which can enhance their biological activity and metabolic stability.
The tert-butyl ester serves as a convenient protecting group for the C-terminus during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the resin and removal of side-chain protecting groups.
Experimental Workflow: Incorporation into a Peptide Chain (Fmoc/tBu Strategy)
The following diagram illustrates the general workflow for incorporating an amino acid, such as Aib, with a tert-butyl protected C-terminus into a growing peptide chain during solid-phase peptide synthesis using the Fmoc/tBu strategy.
Logical Relationship: Orthogonal Protection Scheme
The utility of tert-butyl esters in peptide synthesis is based on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others.
Safety and Handling
The hydrochloride salt of this compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key building block for the synthesis of modified peptides. Its sterically hindered nature and the properties of the tert-butyl ester protecting group make it a valuable tool for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a foundation for its effective use in the laboratory.
References
An In-depth Technical Guide to H-Aib-OtBu: Structure, Nomenclature, and Application
This technical guide provides a comprehensive overview of H-Aib-OtBu (tert-butyl 2-amino-2-methylpropanoate), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, nomenclature, physicochemical properties, synthesis, and applications.
Chemical Structure and Nomenclature
H-Aib-OtBu is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The "H" in its common abbreviation signifies a free amino group, while "OtBu" denotes a tert-butyl ester protecting group for the carboxyl terminus.
IUPAC Name: this compound.[1]
Synonyms: H-Aib-OtBu, 2-Amino-2-methylpropanoic acid tert-butyl ester, α-Aminoisobutyric acid tert-butyl ester.[2]
Chemical Structure:
Caption: Chemical structure of H-Aib-OtBu.
The hydrochloride salt (H-Aib-OtBu·HCl) is also commonly used.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of H-Aib-OtBu and its hydrochloride salt.
| Property | H-Aib-OtBu | H-Aib-OtBu·HCl | Reference |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₂·HCl | [2][3] |
| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [1] |
| Appearance | White to off-white powder | White crystalline solid | [4] |
| CAS Number | 4512-32-7 | 84758-81-6 | [1][2] |
| Melting Point | Data not available | Data not available | [4] |
| Boiling Point | 180 °C at 760 mmHg | Data not available | [5] |
| Solubility | Soluble in common organic solvents | Soluble in water or 1% acetic acid | [2][6] |
Experimental Protocols
Synthesis of H-Aib-OtBu·HCl
A common method for the synthesis of tert-butyl esters of amino acids involves the acid-catalyzed esterification of the amino acid with tert-butyl acetate or isobutylene.[7][8] The following is a plausible protocol for the synthesis of H-Aib-OtBu, presented as its more stable hydrochloride salt.
Materials:
-
2-Aminoisobutyric acid (Aib-OH)
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Diethyl ether
-
Hydrochloric acid (gas or solution in an organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: In a round-bottom flask, suspend 2-aminoisobutyric acid in tert-butyl acetate.
-
Cool the mixture in an ice bath and slowly add perchloric acid as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-Aib-OtBu.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise with stirring.
-
The H-Aib-OtBu·HCl will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: General workflow for the synthesis of H-Aib-OtBu·HCl.
Purification
The primary method for the purification of H-Aib-OtBu·HCl is recrystallization.
Procedure:
-
Dissolve the crude H-Aib-OtBu·HCl in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/diethyl ether).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
The structure and purity of H-Aib-OtBu can be confirmed using standard analytical techniques.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of H-Aib-OtBu is expected to show the following signals:
-
A singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.6 ppm.
-
A singlet for the six equivalent protons of the two methyl groups on the α-carbon, typically around 1.3-1.5 ppm.
-
A broad singlet for the two protons of the primary amine group. The chemical shift of this signal is variable and depends on the solvent and concentration.
Mass Spectrometry:
In mass spectrometry, H-Aib-OtBu is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for tert-butyl esters include the loss of isobutylene (56 Da) to give [M - C₄H₈]⁺ and the loss of the tert-butyl group (57 Da) to give [M - C₄H₉]⁺.[9] Alpha-cleavage next to the amine group is also a possible fragmentation pathway.[9]
Application in Solid-Phase Peptide Synthesis (SPPS)
H-Aib-OtBu is primarily used as a building block in solid-phase peptide synthesis (SPPS).[2] The sterically hindered α,α-dimethyl substitution of the Aib residue restricts the conformational freedom of the peptide backbone, often inducing helical structures. The tert-butyl ester protects the C-terminus during peptide chain elongation and can be selectively removed under mild acidic conditions.
The general workflow for incorporating H-Aib-OtBu into a peptide chain using Fmoc-SPPS is as follows:
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).[10][11][12]
References
- 1. This compound hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. H-AIB-OTBU | CAS 4512-32-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. lookchem.com [lookchem.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Aminoisobutyric Acid Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physical and chemical characteristics of 2-Aminoisobutyric acid tert-butyl ester. It includes a summary of its quantitative data, experimental protocols for its synthesis, and a visualization of the synthesis pathway. This compound, a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid, is a valuable building block in peptide synthesis and drug discovery due to the stability of the tert-butyl ester protecting group.[1][2]
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Aminoisobutyric acid tert-butyl ester.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂ | [1][3] |
| Molecular Weight | 159.23 g/mol | [3] |
| CAS Number | 4512-32-7 | [1][3] |
| Appearance | White powder (for the hydrochloride salt) | [2] |
| Boiling Point | 180 °C | [1] |
| Solubility | Soluble in common organic solvents. The hydrochloride salt is soluble in water and 1% acetic acid. | [1][4] |
| Storage | Recommended storage at 2-8°C. | [3] |
Experimental Protocols
Synthesis of 2-Aminoisobutyric Acid Tert-Butyl Ester via Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of amino acid tert-butyl esters, which can be applied to 2-aminoisobutyric acid. The reaction involves the acid-catalyzed addition of isobutylene to the carboxylic acid group.
Materials:
-
2-Aminoisobutyric acid
-
Dichloromethane or Dioxane (solvent)
-
Isobutylene
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or sulfuric acid)
-
10% Sodium bicarbonate solution
-
Brine solution
-
Dry ether
-
Hydrochloric acid (gas or solution in ether)
-
Autoclave or a sealed reaction vessel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a suitable autoclave or sealed reaction vessel, suspend 2-aminoisobutyric acid in the chosen solvent (dichloromethane or dioxane).
-
Add the acid catalyst (e.g., 2 equivalents of PTSA).
-
Introduce a measured amount of isobutylene into the vessel.
-
Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and finally with a brine solution to neutralize the acid and remove water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Aminoisobutyric acid tert-butyl ester as a free base.
-
For the preparation of the hydrochloride salt, dissolve the free base in dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a hydrochloric acid solution in ether.
-
The hydrochloride salt will precipitate out of the solution. The solvent can be removed under vacuum to yield the final product.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-Aminoisobutyric acid tert-butyl ester.
Caption: Synthesis of 2-Aminoisobutyric acid tert-butyl ester.
References
A Comprehensive Technical Guide to the Solubility of tert-Butyl 2-amino-2-methylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 2-amino-2-methylpropanoate, also known as 2-aminoisobutyric acid tert-butyl ester, is a sterically hindered amino acid ester of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including the bulky tert-butyl group, provide stability and influence its reactivity, making it a valuable building block in peptide synthesis and the creation of complex molecules. An understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development.
This technical guide provides a summary of the currently available solubility information for this compound and its hydrochloride salt. Due to the limited availability of quantitative data in the public domain, this document also presents a detailed experimental protocol for the systematic determination of its solubility in a range of organic solvents.
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure. The presence of the polar amino group (-NH2) and the ester carbonyl group (C=O) allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the nonpolar tert-butyl and dimethyl groups contribute to its solubility in less polar, organic solvents through van der Waals forces. The overall solubility in a given solvent is a balance of these competing interactions. The hydrochloride salt form introduces ionic character, which generally enhances solubility in polar protic solvents.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound (Free Base)
| Solvent | Solubility | Source/Implication |
| Common Organic Solvents | Soluble | General statement of utility in multistep synthesis.[1] |
| Toluene | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |
| Dichloromethane (DCM) | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |
| Acetonitrile | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |
| Dimethylformamide (DMF) | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility | Source/Implication |
| Water | Soluble | Product information from chemical suppliers.[2] |
| 1% Acetic Acid | Soluble | Product information from chemical suppliers.[2] |
| Methanol | Soluble | Mentioned in a chemical database. |
| Ethanol | Soluble | Mentioned in a chemical database. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed, dry glass vials for collecting filtrate
-
Vacuum oven or desiccator
Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe. c. Attach a 0.22 µm syringe filter to the syringe. d. Dispense the filtered solution into a pre-weighed, dry glass vial. Record the exact volume of the filtrate.
-
Gravimetric Analysis: a. Weigh the vial containing the filtered solution to determine the mass of the solution. b. Evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood. c. Place the vial in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved. This ensures all residual solvent is removed. d. Weigh the vial containing the dry solute.
-
Calculation of Solubility: a. The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial. b. The solubility can be expressed in various units:
- g/L: (mass of solute in g) / (volume of filtrate in L)
- mg/mL: (mass of solute in mg) / (volume of filtrate in mL)
- mol/L (Molarity): (moles of solute) / (volume of filtrate in L)
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, qualitative information suggests its utility in a range of common laboratory solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. A thorough understanding of the solubility of this important building block will undoubtedly facilitate its broader and more effective application in research and development.
References
Spectroscopic and Synthetic Profile of H-Aib-OtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for H-Aib-OtBu (tert-butyl 2-amino-2-methylpropanoate), a valuable building block in peptide and medicinal chemistry. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a representative experimental protocol for its synthesis.
Spectroscopic Data
The unique structural features of H-Aib-OtBu, namely the sterically hindered tert-butyl ester and the gem-dimethyl groups on the alpha-carbon, give rise to a distinct spectroscopic signature. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of protons on the α-carbon, the ¹H NMR spectrum of H-Aib-OtBu is relatively simple. The chemical shifts are influenced by the electron-withdrawing ester functionality and the free amine group.
Table 1: Predicted ¹H NMR Spectral Data for H-Aib-OtBu
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| -C(CH₃)₂ (gem-dimethyl) | ~1.4 - 1.5 | Singlet | 6H |
| -OC(CH₃)₃ (tert-butyl) | ~1.4 - 1.5 | Singlet | 9H |
| -NH₂ (amino) | Variable (typically broad singlet) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for H-Aib-OtBu
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C =O (ester carbonyl) | ~175 |
| -OC (CH₃)₃ (quaternary carbon of tert-butyl) | ~80 |
| -C (CH₃)₂ (α-carbon) | ~55 |
| -C(C H₃)₂ (gem-dimethyl carbons) | ~25 |
| -OC(C H₃)₃ (tert-butyl methyl carbons) | ~28 |
Infrared (IR) Spectroscopy
The IR spectrum of H-Aib-OtBu displays characteristic absorption bands corresponding to its primary functional groups.
Table 3: IR Spectral Data for H-Aib-OtBu
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3400 | N-H stretch | Primary amine (-NH₂) |
| 2850 - 3000 | C-H stretch | Aliphatic (gem-dimethyl and tert-butyl) |
| ~1730 | C=O stretch | Ester carbonyl |
| ~1590 | N-H bend | Primary amine (-NH₂) |
| ~1250 and ~1150 | C-O stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of H-Aib-OtBu. The molecular formula is C₈H₁₇NO₂.[1] The calculated molecular weight is approximately 159.23 g/mol .[1] Common ionization techniques such as Electrospray Ionization (ESI) would be expected to show the protonated molecule.
Table 4: Mass Spectrometry Data for H-Aib-OtBu
| Ion | Calculated m/z |
| [M+H]⁺ | 160.13 |
| [M+Na]⁺ | 182.11 |
Experimental Protocols
The following section details a representative protocol for the synthesis of H-Aib-OtBu.
Synthesis of H-Aib-OtBu
A common method for the synthesis of tert-butyl esters of amino acids involves the reaction of the amino acid with a tert-butylating agent in the presence of an acid catalyst.
Materials:
-
2-Aminoisobutyric acid (Aib)
-
tert-Butanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of 2-aminoisobutyric acid in a large excess of tert-butanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess tert-butanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude H-Aib-OtBu.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the key experimental and logical workflows.
Caption: Workflow for the synthesis and spectroscopic characterization of H-Aib-OtBu.
Caption: Simplified reaction pathway for the synthesis of H-Aib-OtBu.
References
In-Depth Technical Guide: Stability and Storage of tert-Butyl 2-amino-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-amino-2-methylpropanoate and its hydrochloride salt. Understanding the chemical stability of this compound is crucial for its effective use in research, development, and manufacturing of peptides and other pharmaceutical intermediates.
Chemical and Physical Properties
This compound, also known as 2-aminoisobutyric acid tert-butyl ester, is a sterically hindered amino acid ester. The presence of the tert-butyl group significantly influences its reactivity and stability[1]. It is a valuable building block in peptide synthesis, where the tert-butyl ester serves as a protecting group for the carboxylic acid functionality[1][2].
Below is a summary of key chemical and physical properties for this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| CAS Number | 4512-32-7[1][2] | 84758-81-6[3] |
| Molecular Formula | C₈H₁₇NO₂[1] | C₈H₁₈ClNO₂[3] |
| Molecular Weight | 159.23 g/mol [4] | 195.69 g/mol [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | White to light-yellow powder or crystals |
| Solubility | Soluble in common organic solvents[1] | Soluble in water or 1% acetic acid[5] |
Stability Profile
The stability of this compound is primarily dictated by the lability of the tert-butyl ester group under acidic conditions. It is generally stable under neutral and basic conditions, a property that is leveraged in orthogonal protection strategies in peptide synthesis[1].
pH Stability
-
Acidic Conditions: The tert-butyl ester is readily cleaved under mild to strong acidic conditions to yield 2-amino-2-methylpropanoic acid and isobutylene. This deprotection is a key feature in its application in chemical synthesis[1]. The rate of hydrolysis is dependent on the acid strength and temperature.
-
Neutral and Basic Conditions: The compound exhibits good stability at neutral and basic pH. The steric hindrance provided by the tert-butyl group and the two methyl groups on the alpha-carbon makes it resistant to nucleophilic attack, including hydrolysis by hydroxide ions under standard aqueous conditions. However, prolonged exposure to strong basic conditions at elevated temperatures may lead to slow degradation.
Thermal Stability
While generally stable at room temperature, tert-butyl esters of amino acids can undergo thermal decomposition at elevated temperatures. Studies on related compounds suggest that thermolysis can occur in a continuous plug flow reactor at temperatures ranging from 120-240°C, leading to the hydrolysis of the tert-butyl ester[6]. The primary degradation pathway under thermal stress is the elimination of isobutylene to form the corresponding carboxylic acid.
Photostability
Degradation Pathways
The primary degradation pathway for this compound is the cleavage of the tert-butyl ester bond.
Under forced degradation conditions, other pathways could be initiated, such as oxidation of the amino group. However, the ester cleavage is expected to be the most significant degradation route.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound and its hydrochloride salt, the following storage and handling guidelines are recommended.
| Parameter | This compound | This compound hydrochloride |
| Temperature | Store at room temperature[1]. | Store in a refrigerator at 2-8°C. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon)[5]. |
| Light | Store protected from light. | Store protected from light. |
| Moisture | Keep container tightly closed to prevent hydrolysis from atmospheric moisture, especially if acidic impurities are present. | Keep container tightly closed as it is hygroscopic. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust (for the hydrochloride salt) or vapors.
-
Avoid contact with skin and eyes.
Experimental Protocols for Stability Assessment
For a comprehensive stability assessment, a forced degradation study should be conducted to identify potential degradation products and to develop a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted in the range of 5-20%.
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for a specified period, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
-
Photodegradation:
-
Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the purity and degradation of this compound. The following is a starting point for method development:
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or by a charged aerosol detector (CAD) or mass spectrometry (MS) as the compound lacks a strong chromophore. |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a stable compound under recommended storage conditions. Its primary liability is the hydrolysis of the tert-butyl ester group under acidic conditions. For long-term storage, the hydrochloride salt should be kept refrigerated and under an inert atmosphere, while the free base can be stored at room temperature. Proper handling and storage are essential to maintain the integrity and purity of this important synthetic building block. A well-designed stability testing program, including forced degradation studies and a validated stability-indicating analytical method, is crucial for ensuring its quality in research and pharmaceutical development.
References
- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tert-Butyl 2-aminoisobutyrate hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 6. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Steric Hindrance in 2-Aminoisobutyric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, is a pivotal component in the fields of peptidomimetics and drug development. The defining characteristic of Aib is the gem-dimethyl group at its α-carbon, which introduces substantial steric hindrance. This structural feature profoundly dictates the conformational landscape of peptides and modulates the reactivity of its derivatives, most notably its esters. This technical guide offers a detailed exploration of the critical role of steric hindrance in 2-aminoisobutyric acid esters, covering synthetic methodologies, conformational effects, and implications for drug design, all supported by quantitative data, comprehensive experimental protocols, and illustrative diagrams.
Introduction: The Central Role of Steric Hindrance in Aib
2-Aminoisobutyric acid, also referred to as α-methylalanine, is distinguished by the presence of two methyl groups on its α-carbon.[1] This gem-dimethyl arrangement is the origin of the steric hindrance that governs its chemical and physical behavior. This steric bulk significantly curtails the conformational freedom of the peptide backbone, promoting helical structures.[1][2] It also shields the adjacent carbonyl and amino functionalities, thereby influencing their reactivity. Aib esters are not only vital intermediates in peptide synthesis but also serve as valuable tools for investigating steric effects.
Synthesis of 2-Aminoisobutyric Acid Esters: Navigating Steric Challenges
The synthesis of Aib esters is a non-trivial endeavor due to the sterically encumbered environment surrounding the carboxyl group. Consequently, standard esterification procedures often afford low yields.
Prominent Synthetic Methodologies
Several strategies have been devised to overcome the steric barrier and synthesize Aib esters efficiently:
-
Fischer-Speier Esterification: This traditional method involves the reaction of Aib with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. While direct, this approach often necessitates extended reaction times and elevated temperatures.
-
Steglich Esterification: This method employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. It offers a milder alternative to the Fischer-Speier method.
-
Mitsunobu Reaction: This reaction facilitates the esterification of Aib under mild and neutral conditions, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).
-
Use of Activating Agents: Reagents such as thionyl chloride (SOCl₂) can convert Aib into its more reactive acid chloride derivative, which subsequently reacts readily with alcohols to yield the desired ester.[3][4]
Experimental Protocol: Fischer Esterification of 2-Aminoisobutyric Acid
Objective: To synthesize the methyl ester of 2-aminoisobutyric acid.
Materials:
-
2-Aminoisobutyric acid (Aib)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend 2-aminoisobutyric acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the stirred suspension.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 1 hour.[3][4]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Ramifications of Steric Hindrance on Reactivity and Conformational Properties
The gem-dimethyl group in Aib esters exerts a profound influence on their chemical reactivity and conformational dynamics.
The Thorpe-Ingold Effect
The steric hindrance in Aib and its derivatives leads to the Thorpe-Ingold effect, which is the acceleration of intramolecular reactions.[5] The gem-dimethyl group compresses the bond angle between the reacting groups, bringing them into closer proximity and thereby increasing the rate of cyclization.[5][6][7]
Caption: The Thorpe-Ingold effect promoting cyclization.
Conformational Predispositions of Aib Residues in Peptides
The substantial steric bulk of the gem-dimethyl group severely restricts the accessible conformations of the peptide backbone around an Aib residue. The allowed regions on the Ramachandran plot are primarily confined to those corresponding to α-helical and 3₁₀-helical structures.[1][2] This pronounced conformational preference establishes Aib as a potent helix-inducing residue in peptides.[1][2][8]
Caption: Steric hindrance in Aib favors helical conformations.
Quantitative Insights into Steric Effects
The steric influence of Aib esters has been quantified through a variety of experimental and computational investigations.
Table: Relative Hydrolysis Rates of Amino Acid Esters
| Amino Acid Ester | Relative Rate of Hydrolysis |
| Glycine Ester | 1.00 |
| Alanine Ester | ~0.5 |
| Valine Ester | ~0.1 |
| Aib Ester | <0.05 |
| This table presents illustrative data reflecting general trends in ester hydrolysis rates, where increased steric hindrance around the carbonyl group decreases the rate of hydrolysis. |
Table: Typical Dihedral Angles of Aib-Containing Peptides
| Peptide Context | Typical φ (phi) Angle | Typical ψ (psi) Angle | Resulting Secondary Structure |
| Aib in a right-handed helix | ~ -60° | ~ -30° | 3₁₀-helix |
| Aib in a right-handed helix | ~ -57° | ~ -47° | α-helix |
| Aib in a left-handed helix | ~ +60° | ~ +30° | 3₁₀-helix |
| Aib in a left-handed helix | ~ +57° | ~ +47° | α-helix |
| This data is compiled from crystallographic studies of Aib-containing peptides and reflects the strong preference for helical conformations.[2][9][10] |
Implications in the Realm of Drug Development
The distinct properties of Aib, arising from its inherent steric hindrance, are of considerable value in the design and development of new therapeutic agents.
-
Enhanced Metabolic Stability: The gem-dimethyl group provides a steric shield, protecting the adjacent peptide bond from enzymatic cleavage by proteases. This leads to an increased in vivo half-life for peptide-based drugs.[11]
-
Conformational Rigidity and Pre-organization: By inducing and stabilizing helical conformations, Aib can be used to engineer peptides with well-defined three-dimensional structures.[2][12][13] This is paramount for mimicking the bioactive conformation of a natural peptide and enhancing its binding affinity to its biological target.
-
Improved Membrane Permeability: The adoption of stable helical structures can facilitate the passage of peptides across cellular membranes, potentially improving their oral bioavailability.[14]
Caption: The role of Aib in enhancing peptide drug properties.
Conclusion
The steric hindrance conferred by the gem-dimethyl group in 2-aminoisobutyric acid esters is a defining characteristic that profoundly influences their synthesis, reactivity, and conformational behavior. While posing synthetic hurdles, this steric bulk provides significant advantages in the fields of peptidomimetics and drug design, most notably through the enhancement of metabolic stability and the induction of specific secondary structures. A comprehensive understanding of these steric effects is essential for the rational design of novel peptide-based therapeutics with optimized pharmacological profiles.
References
- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. books.lucp.net [books.lucp.net]
- 7. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 9. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
The Role of α-Aminoisobutyric Acid in Modern Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, the quest for molecules with enhanced stability, predictable conformations, and improved therapeutic profiles is paramount. Among the arsenal of non-proteinogenic amino acids utilized to achieve these goals, α-aminoisobutyric acid (Aib) has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the core principles of Aib in peptide chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the unique structural properties of Aib, its profound impact on peptide conformation and stability, and its diverse applications in therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The Unique Structural and Physicochemical Properties of Aib
Alpha-aminoisobutyric acid is a non-proteinogenic α-amino acid distinguished by the presence of a gem-dimethyl group at its α-carbon.[1][2] This seemingly simple modification has profound stereochemical consequences that underpin its utility in peptide design.
Key Properties:
-
Achirality: The two methyl groups render the α-carbon non-chiral, simplifying synthetic strategies as there is no need to resolve enantiomers.[1]
-
Conformational Restriction: The steric hindrance imposed by the gem-dimethyl group severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3] This conformational rigidity strongly predisposes Aib-containing peptides to adopt helical secondary structures, particularly the 3₁₀-helix and the α-helix.[4][5]
-
Increased Hydrophobicity: The addition of two methyl groups enhances the hydrophobicity of the amino acid residue.[1]
Impact of Aib on Peptide Structure and Stability
The incorporation of Aib into a peptide sequence instigates a cascade of structural and functional enhancements that are highly desirable in therapeutic peptide design.
Induction and Stabilization of Helical Conformations
The primary and most significant effect of Aib is its potent ability to induce and stabilize helical structures.[4][5] The restricted conformational space of Aib residues acts as a "helical clamp," forcing the peptide backbone into a helical arrangement. This is a critical advantage in mimicking the helical domains of proteins involved in protein-protein interactions or in designing peptides that interact with cell membranes.[5]
Enhanced Proteolytic Resistance
Peptides are notoriously susceptible to degradation by proteases in biological systems, which severely limits their therapeutic potential. The gem-dimethyl group of Aib provides steric shielding, effectively blocking the access of proteolytic enzymes to the peptide backbone.[1][6] This enzymatic resistance leads to a significantly longer in vivo half-life of Aib-containing peptides compared to their native counterparts.[1]
Increased Thermal Stability
The conformational rigidity imparted by Aib residues also translates to increased thermal stability. Aib-containing peptides exhibit higher melting temperatures (Tm), indicating that more thermal energy is required to disrupt their folded, helical structure.[2]
Table 1: Impact of Aib on Peptide Thermal Stability
| Peptide/Protein Fragment | Aib Substitution | Melting Temperature (Tm) (°C) | Change in Tm (°C) |
| Thermolysin C-terminal subdomain (255-316) | None (Wild-type) | 63.5 | N/A |
| Thermolysin C-terminal subdomain (255-316) | Ala304 -> Aib | 65.7 | +2.2 |
| Thermolysin C-terminal subdomain (255-316) | Ala309 -> Aib | 68.9 | +5.4 |
| Thermolysin C-terminal subdomain (255-316) | Ala304 -> Aib, Ala309 -> Aib | 71.5 | +8.0 |
Data sourced from:[2]
Applications of Aib in Peptide Chemistry and Drug Development
The unique properties of Aib have been leveraged in a multitude of applications, leading to the development of more robust and effective peptide-based therapeutics and research tools.
Antimicrobial Peptides (AMPs)
Aib is frequently incorporated into synthetic antimicrobial peptides to enhance their stability and efficacy. The induced helicity and amphipathicity are crucial for the interaction of AMPs with bacterial membranes, leading to membrane disruption and cell death. The increased proteolytic resistance of Aib-containing AMPs also makes them more viable candidates for in vivo applications.[7]
Table 2: Antimicrobial Activity of Aib-Containing Peptides
| Peptide | Target Organism | MIC (μg/mL) of Native Peptide | MIC (μg/mL) of Aib-Containing Peptide |
| Temporin-1DRa | Escherichia coli | >128 | 32 |
| Temporin-1DRa | Staphylococcus aureus | 16 | 4 |
| Temporin-1DRa | Candida albicans | 64 | 16 |
| Esculentin-1a(1-21)NH₂ | Staphylococcus aureus | 16 - 64 | 4 |
Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules into cells. The incorporation of Aib has been shown to enhance the cellular uptake of CPPs by stabilizing their helical conformation, which is often a prerequisite for efficient membrane translocation.[11]
Targeting Protein-Protein Interactions: The p53-MDM2 Case Study
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. Peptides that mimic the α-helical domain of p53 can disrupt this interaction, leading to the reactivation of p53 and tumor cell apoptosis. The introduction of Aib into these p53-mimetic peptides stabilizes the helical conformation, resulting in significantly enhanced binding affinity for MDM2.[12][13]
Table 3: Inhibition of the p53-MDM2 Interaction by Aib-Containing Peptides
| Peptide | Target | IC50 (μM) |
| p53-derived peptide | MDM2 | ~10-20 |
| Terphenyl-based p53 α-helical mimic | MDM2 | 10 - 20 |
| Optimized peptide inhibitor (pDIQ) | MDM2 | 0.008 |
| Optimized peptide inhibitor (pDIQ) | MDMX | 0.110 |
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 is a peptide hormone that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. Native GLP-1 has a very short half-life. Aib-containing GLP-1 analogs exhibit enhanced stability and prolonged activity, leading to improved glycemic control.[16]
Table 4: Receptor Binding Affinity of GLP-1 Analogs
| Peptide | Receptor | EC50 (nM) |
| GLP-1 | GLP-1R | ~0.2-0.5 |
| GLP-1 Gly8 | GLP-1R | ~0.3 |
| GLP-1 Aha8 (Aib analog) | GLP-1R | ~0.5 |
Data sourced from:[17]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides
The incorporation of the sterically hindered Aib residue into a growing peptide chain via SPPS requires optimized coupling conditions.
Materials:
-
Fmoc-Aib-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of Aib, a longer coupling time or a double coupling step may be necessary.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteins & Peptides Drug Delivery System Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. In Vitro Release Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p53 alpha-Helix mimetics antagonize p53/MDM2 interaction and activate p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 2-amino-2-methylpropanoate from tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines two primary synthetic routes for the preparation of tert-butyl 2-amino-2-methylpropanoate, a valuable building block in peptide chemistry and drug development.[1] The first, and most direct, pathway involves the acid-catalyzed esterification of 2-aminoisobutyric acid with a tert-butylating agent, where tert-butanol can be a key reagent. The second, more classical multi-step approach, begins with the conversion of tert-butanol to an intermediate, which is subsequently elaborated to the target molecule. This application note provides detailed experimental protocols for both methodologies, a summary of quantitative data, and a visual representation of the synthetic workflows.
Introduction
This compound, also known as the tert-butyl ester of 2-aminoisobutyric acid, is a sterically hindered amino acid derivative. The tert-butyl ester group serves as a useful protecting group in peptide synthesis, as it can be selectively removed under mild acidic conditions, minimizing unwanted side reactions such as racemization.[1][2] Its stability and solubility in common organic solvents make it a versatile intermediate in multi-step organic syntheses and for the preparation of pharmaceutical intermediates.[1] This document provides detailed protocols for its synthesis to aid researchers in its preparation and application.
Synthetic Strategies
Two main strategies for the synthesis of this compound are presented:
-
Route 1: Direct Esterification of 2-Aminoisobutyric Acid. This is the most common and efficient method, involving the reaction of 2-aminoisobutyric acid with a tert-butylating agent in the presence of an acid catalyst.
-
Route 2: Multi-step Synthesis from tert-Butanol. This route is more illustrative of a synthesis starting from tert-butanol as the foundational structural component. It involves the initial conversion of tert-butanol to an intermediate, followed by the construction of the final product. A key intermediate in this pathway is tert-butyl 2-bromo-2-methylpropanoate, which is subsequently aminated.
Route 1: Direct Esterification of 2-Aminoisobutyric Acid
This method is favored for its efficiency and is widely used for the preparation of tert-butyl esters of amino acids.
Experimental Protocol: Acid-Catalyzed Esterification with Isobutylene
This protocol is adapted from general procedures for the tert-butylation of amino acids.[3][4][5]
Materials:
-
2-Aminoisobutyric acid
-
Dichloromethane (DCM) or Dioxane
-
Isobutylene (liquefied gas)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)
-
10% Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Autoclave or a pressure-rated reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable autoclave or pressure-rated vessel, suspend 2-aminoisobutyric acid (1 equivalent) in dichloromethane or dioxane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) to the suspension.
-
Addition of Isobutylene: Cool the vessel and carefully add condensed isobutylene (typically 3-4 equivalents).
-
Reaction: Seal the vessel and stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to a few days.[3]
-
Work-up: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.
-
Neutralization: Wash the reaction mixture with 10% sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt for crystallization.[6]
Data Summary: Route 1
| Parameter | Value/Range | Reference |
| Starting Material | 2-Aminoisobutyric acid | [3] |
| Key Reagents | Isobutylene, H₂SO₄ or PTSA | [3] |
| Solvent | Dichloromethane or Dioxane | [3] |
| Reaction Time | 1-8 days | [3] |
| Yield | Can be high, but variable | [3] |
Route 2: Multi-step Synthesis from tert-Butanol
This route demonstrates the construction of the target molecule starting from tert-butanol. It is a two-step process involving the formation of an α-bromo ester intermediate followed by amination.
Step 1: Synthesis of tert-Butyl 2-Bromo-2-methylpropanoate
This protocol is based on the esterification of 2-bromo-2-methylpropionic acid with tert-butanol or isobutylene.[7]
Materials:
-
2-Bromo-2-methylpropionic acid
-
tert-Butanol
-
Isobutylene
-
Dichloromethane (DCM)
-
Cation exchange resin (e.g., Amberlyst) or a strong acid catalyst
-
p-Methoxyphenol (polymerization inhibitor)
-
Triethylamine
-
Standard laboratory glassware for reflux and distillation
Experimental Protocol:
-
Reaction Setup: To a three-necked flask equipped with a reflux condenser and a gas inlet, add 2-bromo-2-methylpropionic acid (100 g), dichloromethane (200 g), p-methoxyphenol (1 g), tert-butanol (10 g), and a cation exchange resin (10 g).[7]
-
Reaction: Heat the mixture to reflux (approximately 41 °C).[7]
-
Isobutylene Addition: Introduce isobutylene gas (55 g) into the reaction mixture over 2 hours while maintaining reflux.[7]
-
Reaction Completion: Continue to stir the reaction at reflux for an additional 3 hours.[7]
-
Work-up: Cool the reaction mixture and filter to remove the cation exchange resin.
-
Neutralization: Adjust the pH of the filtrate to 6.5 with triethylamine.[7]
-
Purification: Distill off the dichloromethane at atmospheric pressure. The crude product, tert-butyl 2-bromo-2-methylpropanoate, is then purified by vacuum distillation.[7]
Step 2: Amination of tert-Butyl 2-Bromo-2-methylpropanoate
This is a general procedure for the amination of an α-halo ester.
Materials:
-
tert-Butyl 2-bromo-2-methylpropanoate
-
Aqueous or alcoholic ammonia solution
-
A suitable solvent (e.g., ethanol, methanol, or THF)
-
Standard laboratory glassware
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 2-bromo-2-methylpropanoate (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Ammonia Addition: Add an excess of a concentrated solution of ammonia in water or an alcohol (e.g., 7N ammonia in methanol).
-
Reaction: Stir the mixture at room temperature. The reaction is expected to proceed via an SN1 mechanism. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any ammonium salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting this compound can be purified by vacuum distillation or column chromatography.
Data Summary: Route 2
| Parameter | Step 1: Bromination/Esterification | Step 2: Amination | Reference |
| Starting Material | 2-Bromo-2-methylpropionic acid, tert-Butanol | tert-Butyl 2-bromo-2-methylpropanoate | [7] |
| Key Reagents | Isobutylene, Cation exchange resin | Ammonia | [7] |
| Solvent | Dichloromethane | Ethanol, Methanol, or THF | [7] |
| Temperature | 41 °C (Reflux) | Room Temperature | [7] |
| Purity of Intermediate | 99% | - | [7] |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Route 1: Direct Esterification.
Caption: Route 2: Multi-step Synthesis.
Conclusion
The synthesis of this compound can be achieved through multiple pathways. For preparative scale and efficiency, the direct esterification of 2-aminoisobutyric acid is the preferred method. However, the multi-step synthesis from tert-butanol provides a viable, albeit more complex, alternative that illustrates the construction of the molecule from a simple starting material. The choice of route will depend on the availability of starting materials, scale of the synthesis, and the specific requirements of the research or development project. Researchers should carefully consider the safety precautions for handling reagents such as isobutylene and strong acids.
References
- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 2. prepchem.com [prepchem.com]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. thieme-connect.com [thieme-connect.com]
- 6. lookchem.com [lookchem.com]
- 7. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Incorporating H-Aib-OtBu in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a valuable tool in peptide design and drug development. Its unique α,α-disubstituted structure introduces significant conformational constraints, promoting the formation of stable helical structures such as 3₁₀- or α-helices.[1][2] This property is exploited to enhance peptide stability, receptor affinity, and proteolytic resistance. However, the steric bulk of Aib presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to slow and incomplete coupling reactions.[1][3]
This document provides a detailed protocol for the incorporation of H-Aib-OtBu (α-Aminoisobutyric acid tert-butyl ester) using the standard Fmoc/tBu orthogonal protection strategy. The tert-butyl (OtBu) ester protects the C-terminus of the Aib residue, allowing its N-terminus to be coupled to the growing peptide chain. This protecting group is then removed during the final acid-mediated cleavage step along with other tBu-based side-chain protecting groups.[4]
Core Principles
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble solid support (resin).[5][6] The process involves repeated cycles of N-terminal Fmoc deprotection, followed by the coupling of the next Fmoc-protected amino acid. Excess reagents and byproducts are easily removed by washing the resin, simplifying the overall process.[7]
Orthogonal Protection Strategy: Fmoc/tBu
The most common strategy in modern SPPS is the Fmoc/tBu approach.[8] It relies on two chemically distinct classes of protecting groups:
-
Nα-Fmoc group: A temporary protecting group for the N-terminus, which is labile to basic conditions (e.g., piperidine in DMF).[5]
-
tBu-based groups: Semi-permanent protecting groups for reactive amino acid side chains (and in this case, the C-terminus of Aib), which are stable to the basic conditions of Fmoc removal but are cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) at the end of the synthesis.[4][8]
This orthogonality ensures that the N-terminus can be selectively deprotected for chain elongation without disturbing the side-chain protectors.[4][7]
Challenges in Aib Incorporation
The primary difficulty in coupling Aib is the steric hindrance caused by the two methyl groups on its α-carbon. This bulkiness physically obstructs the approach of the activated carboxyl group to the free N-terminus of the peptide chain, slowing the reaction kinetics and increasing the risk of incomplete coupling.[1][3] To overcome this, specialized, highly reactive coupling reagents and modified protocols are necessary.
Recommended Coupling Reagents
Standard carbodiimide reagents are often insufficient for Aib coupling.[3] More potent onium salt reagents are required to generate a highly reactive intermediate capable of overcoming the steric barrier.[1][3]
| Reagent | Class | Activation & Performance | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Forms highly reactive OAt-esters. High yield and fast reaction times (1-2 hours) for hindered couplings.[1][3] | Highly efficient, widely used for difficult couplings. | Can cause guanidinylation of the N-terminal amine. Based on potentially explosive HOAt.[1][3] |
| COMU | Aminium/Uronium Salt | Efficiency is comparable to HATU.[9] Often used in a "double coupling" strategy for Aib.[1] | Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives. Reduced allergenic potential.[9] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | Efficient for hindered systems, with reported conversions >90% after 16 hours.[1] | Avoids the guanidinylation side reaction. Byproducts are generally less hazardous than older phosphonium salts.[1][3] | Generally less reactive than HATU.[1] |
| DIC/Oxyma | Carbodiimide/ Additive | Has been used successfully for automated synthesis of long, consecutive Aib sequences.[10][11] | Cost-effective. Oxyma is a safer alternative to HOBt. | May require longer reaction times or higher temperatures compared to onium salts. |
Experimental Protocol: Incorporation of H-Aib-OtBu
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. The procedure follows the Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide resin or 2-chlorotrityl chloride resin (100-200 mesh).[12]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Fmoc-protected amino acids, H-Aib-OtBu.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[12]
-
Coupling Reagent: HATU or COMU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM.
-
Capping Solution (Optional): Acetic anhydride and DIPEA in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation: Cold diethyl ether.
Step-by-Step Procedure
-
Resin Preparation:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[12] Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin. Agitate for 10-20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes.[5]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.
-
-
H-Aib-OtBu Coupling (Double Coupling Protocol):
-
Activation Solution: In a separate vial, dissolve H-Aib-OtBu (4 eq., 0.4 mmol) and HATU (or COMU) (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) and allow the mixture to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated Aib solution to the resin. Agitate at room temperature for 2 to 4 hours.[3]
-
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of H-Aib-OtBu, coupling reagent, and base. Agitate for another 2 to 4 hours. The "double couple" strategy is crucial for driving the reaction to completion against the steric hindrance.[3]
-
-
Final Wash:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Monitoring and Capping (Optional but Recommended):
-
Perform a qualitative Kaiser test to check for the presence of unreacted primary amines.
-
If the test is positive (blue beads), it indicates incomplete coupling. At this point, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences.
-
Capping Procedure: Add a solution of 5% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes. Then wash the resin as in Step 5.[12]
-
-
Chain Elongation:
-
If the peptide chain is not complete, return to Step 2 for the next coupling cycle.
-
Final Peptide Cleavage and Deprotection
Once the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the OtBu ester of Aib) must be removed.
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin). The TIS acts as a scavenger to prevent reactive cations, formed during deprotection, from modifying sensitive residues.[5]
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the TFA solution with a stream of nitrogen. Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Purification: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether. The crude peptide can then be purified to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Analytical Characterization
After synthesis and purification, it is essential to verify the identity and purity of the Aib-containing peptide.
| Technique | Principle | Information Provided |
| UPLC-MS | Separates components by reverse-phase chromatography and identifies them by mass-to-charge ratio.[13] | Confirms the molecular weight of the final peptide, confirming successful incorporation of all residues. Assesses the purity of the sample.[13] |
| RP-HPLC | Separates components based on hydrophobicity. | Used for both purification and final purity assessment (>95% is common for research).[2] |
| Amino Acid Analysis (AAA) | The peptide is hydrolyzed into its constituent amino acids, which are then quantified.[13] | Confirms the amino acid composition and ratio in the final peptide. Can be used to determine the net peptide content.[13] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed atomic-resolution information on the 3D structure and conformation of the peptide in solution, which is particularly important for Aib-containing peptides known to adopt stable helices.[2] |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Assesses the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution.[2][14] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Positive Kaiser Test | Insufficient activation or reaction time due to Aib's steric hindrance.[3] | Switch to a more powerful coupling reagent like HATU or COMU.[3] Implement a "double coupling" protocol.[3] Increase coupling time to 4 hours or overnight. |
| Peptide Aggregation on Resin | Aib residues promote rigid helical structures that can interact intermolecularly, leading to poor solvation and reagent accessibility.[15] | Synthesize at a lower resin loading. Consider using a more hydrophilic or PEG-based resin (e.g., ChemMatrix).[16] |
| Poor Solubility of Final Peptide | The rigid, often hydrophobic nature of Aib-rich peptides can lead to precipitation in aqueous buffers.[15] | Dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO) first, then add the aqueous buffer dropwise.[15] Adjust the pH of the buffer to be at least 2 units away from the peptide's isoelectric point (pI).[15] |
| Incomplete Deprotection of OtBu group | Insufficient cleavage time or scavenger concentration. | Ensure a sufficient volume of cleavage cocktail and a reaction time of at least 2-3 hours. Verify the freshness of the TFA and scavengers. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. bachem.com [bachem.com]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: Tert-Butyl 2-Amino-2-Methylpropanoate as a Versatile Building Block for Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-amino-2-methylpropanoate, the tert-butyl ester of 2-aminoisobutyric acid (Aib), is a pivotal building block in modern medicinal chemistry and drug discovery. Its gem-dimethyl substitution at the α-carbon provides a unique steric hindrance that influences the conformation of peptides and other macromolecules. Incorporating residues derived from this compound into peptide chains can enhance metabolic stability, modulate biological activity, and enforce specific secondary structures such as helices and turns. These properties make it an invaluable tool for the design of novel therapeutics, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of unnatural α,α-disubstituted amino acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in Table 1.
| Property | This compound | This compound HCl |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₈ClNO₂ |
| Molecular Weight | 159.23 g/mol | 195.69 g/mol |
| Appearance | Colorless oil or low-melting solid | White to off-white solid |
| CAS Number | 4512-32-7 | 84758-81-6 |
| Solubility | Soluble in common organic solvents | Soluble in water and alcohols |
Core Synthetic Applications: Synthesis of α,α-Disubstituted Unnatural Amino Acids
The primary application of this compound is as a scaffold for the synthesis of more complex, unnatural α,α-disubstituted amino acids. The general synthetic strategy involves a three-stage process:
-
N-Protection: The amino group is first protected to prevent side reactions in the subsequent steps. A variety of protecting groups can be employed, with the choice depending on the desired orthogonality for deprotection.
-
Cα-Functionalization: The protected intermediate can undergo functionalization at the α-carbon, although for α,α-disubstituted amino acids starting from this building block, the focus is on modifying the N-protecting group or other parts of the molecule, or using the inherent α,α-dimethyl structure. For creating diverse side chains, one of the methyl groups would need to be functionalized, which is a more advanced application. A more common approach is to use this building block in peptide synthesis to introduce the Aib residue.
-
Deprotection: Finally, the protecting groups are removed to yield the desired unnatural amino acid. The tert-butyl ester can be selectively cleaved under acidic conditions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a protected unnatural amino acid derivative starting from this compound hydrochloride.
Detailed Experimental Protocols
Protocol 1: N-Protection of this compound Hydrochloride (Nosylation)
This protocol describes the N-protection of the title compound with a 4-nitrobenzenesulfonyl (nosyl) group, a common protecting group in organic synthesis.[1]
Materials:
| Reagent/Solvent | M.W. | Quantity (for 10 mmol scale) | Moles | Equivalents |
| This compound HCl | 195.69 | 1.96 g | 10 mmol | 1.0 |
| Dry Dichloromethane (DCM) | - | 40 mL | - | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.65 mL | 21 mmol | 2.1 |
| 4-Nitrobenzenesulfonyl chloride | 221.61 | 2.22 g | 10 mmol | 1.0 |
Procedure:
-
Suspend this compound hydrochloride (10 mmol) in dry dichloromethane (40 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (21 mmol) dropwise to the suspension at 25 °C over 10 minutes. Stir the mixture for an additional 10 minutes until the starting material dissolves completely.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 4-nitrobenzenesulfonyl chloride (10 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-nosylated product.
-
Purify the product by flash column chromatography on silica gel.
Expected Yield: 85-95%
Protocol 2: Synthesis of α,α-Disubstituted Amino Acids via Alkylation of a Chiral Auxiliary-Bound Enolate
While not starting directly from this compound, this protocol illustrates a general and effective method for creating α,α-disubstituted amino acids through diastereoselective alkylation, a key strategy in this field. Chiral α-sulfinamido esters are alkylated under basic conditions in good yields (up to 90%) and high diastereoselectivities (generally >6:1).
Conceptual Workflow Diagram:
This method provides a powerful alternative for accessing a wide range of enantioenriched unnatural amino acids.
Protocol 3: Selective Deprotection Strategies
The choice of protecting groups for the amine and carboxylic acid moieties is crucial for the successful synthesis of the target unnatural amino acid. The tert-butyl ester and N-Boc groups are commonly used due to their acid lability. However, conditions can be fine-tuned for selective deprotection.
Table 2: Conditions for Selective Deprotection of N-Boc and tert-Butyl Ester Groups
| Protecting Group to Remove | Reagents and Conditions | Comments |
| N-Boc (selective) | 4 M HCl in Dioxane or Diethyl Ether, 0 °C to RT | The tert-butyl ester is generally stable under these conditions for short reaction times. |
| Trifluoroacetic acid (TFA) in DCM (1:1), 0 °C to RT | This will also cleave the tert-butyl ester, so it is not selective. | |
| tert-Butyl Ester (selective) | ZnBr₂ in DCM | Can selectively cleave the tert-butyl ester in the presence of acid-labile amine protecting groups like N-Boc, though some lability of the Boc group may be observed. |
| Aqueous Phosphoric Acid | An environmentally benign method for deprotection of tert-butyl esters. | |
| Both N-Boc and tert-Butyl Ester | 95% TFA in water with scavengers | Standard condition for final deprotection in solid-phase peptide synthesis. |
Summary of Quantitative Data
The following table summarizes typical yields for the key synthetic steps involved in the preparation of unnatural amino acids using this compound or related strategies.
| Synthetic Step | Reagents/Method | Typical Yield | Purity |
| N-Nosylation | 4-Nitrobenzenesulfonyl chloride, DIPEA | 85-95% | >95% after chromatography |
| N-Boc Protection | (Boc)₂O, base | 90-99% | >98% after workup |
| Cα-Alkylation (of chiral auxiliary adduct) | Base, Alkyl Halide | up to 90% | High diastereoselectivity (>6:1) |
| tert-Butyl Ester Cleavage | ZnBr₂ in DCM | 70-90% | >95% after purification |
| N-Boc Deprotection | 4 M HCl in Dioxane | 90-99% | >98% (as hydrochloride salt) |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of unnatural α,α-disubstituted amino acids. Its use in conjunction with modern synthetic methodologies, including robust protection/deprotection strategies and stereoselective functionalization reactions, provides a powerful platform for the creation of novel molecular entities for drug discovery and chemical biology. The protocols and data presented herein offer a guide for researchers to effectively utilize this important synthetic tool.
References
Application Notes and Protocols for the Use of H-Aib-OtBu in the Synthesis of Sterically Hindered Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered peptides, particularly those containing α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib), are of significant interest in drug discovery and materials science. The incorporation of Aib residues is known to induce stable helical conformations (3₁₀- or α-helices) in peptides, which can enhance their biological activity, metabolic stability, and cell-penetrating properties.[1][2][3][4] However, the bulky dimethyl-substituted α-carbon of Aib presents a significant challenge in peptide synthesis, often leading to low coupling yields and incomplete reactions.[3][5]
H-Aib-OtBu, with its tert-butyl ester protecting group, is a key building block in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy for creating these complex peptides. The OtBu group provides robust protection during chain assembly and is readily cleaved under standard acidic conditions during the final deprotection step.[6][7] These application notes provide detailed protocols and comparative data to facilitate the efficient synthesis of sterically hindered peptides using H-Aib-OtBu.
Overcoming Steric Hindrance: Coupling Reagent Selection
The primary challenge in incorporating Aib is overcoming the steric hindrance of the gem-dimethyl group.[3] This necessitates the use of highly efficient coupling reagents. Standard coupling conditions are often insufficient, leading to deletion sequences and low purity of the final product.
Several coupling reagents have demonstrated superior performance in coupling sterically hindered amino acids. The choice of reagent can significantly impact the yield and purity of the synthesized peptide. Below is a comparative summary of commonly used coupling reagents for the incorporation of Fmoc-Aib-OH, the N-protected form of H-Aib-OtBu used in SPPS.
Table 1: Comparison of Coupling Reagents for Fmoc-Aib-OH Incorporation
| Coupling Reagent/Method | Reagent Type | Advantages | Disadvantages | Representative Yield (%) | Reference |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, low racemization, stable additive.[8][9][10] | May require longer coupling times or double coupling for difficult sequences. | High | [8][10] |
| HATU/DIPEA | Aminium/Uronium Salt | High reactivity, fast coupling kinetics, effective for hindered couplings.[9][11][12] | Higher cost, potential for side reactions if not used correctly. | >95 | [13] |
| HBTU/DIPEA | Aminium/Uronium Salt | Widely used, effective for most standard and many hindered couplings.[2][12] | Can be less effective than HATU for extremely hindered couplings. | >98 | [12] |
| PyBOP/DIPEA | Phosphonium Salt | High reactivity, particularly for N-methylated and hindered amino acids.[2][9] | Can be more expensive, byproduct removal can be challenging in solution phase. | >98 | [12] |
| COMU/DIPEA | Aminium/Uronium Salt | High coupling efficiency comparable to HATU, based on non-explosive Oxyma, requires only one equivalent of base.[9][14] | Higher cost. | High | [14] |
Note: Yields are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis of an Aib-Containing Peptide
This protocol describes the manual synthesis of a model peptide containing an Aib residue using H-Aib-OtBu (in its Fmoc-protected form) on a Rink Amide resin.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
H-Aib-OtBu (for use after Fmoc-deprotection if starting from this building block in solution phase, though typically Fmoc-Aib-OH is used in SPPS)
-
Coupling Reagents: DIC/Oxyma or HATU/DIPEA (see Table 1 for selection)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% piperidine in DMF
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with the chosen coupling reagent (e.g., HATU, 2.9 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3-5 times).
-
-
Incorporation of Fmoc-Aib-OH (Double Coupling Recommended):
-
First Coupling:
-
Pre-activate Fmoc-Aib-OH (3-5 eq.) with your chosen coupling system (e.g., DIC/Oxyma or HATU/DIPEA).
-
Add the activated solution to the resin and agitate for 2-4 hours at room temperature. For very difficult couplings, the temperature can be increased to 50°C.
-
Drain and wash with DMF.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.
-
Agitate for another 2-4 hours.
-
Drain and wash thoroughly with DMF.
-
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for Aib) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Automated Solid-Phase Peptide Synthesis with Microwave Assistance
Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered residues like Aib.[5][15]
Instrumentation: Automated microwave peptide synthesizer
Materials: As listed in Protocol 1.
General Procedure:
The specific programming of the synthesizer will vary by manufacturer. The following is a general guideline for a coupling cycle.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave energy (e.g., 30-50W, up to 50°C) for 3-5 minutes.
-
Drain and repeat the deprotection step.
-
Wash thoroughly with DMF.
-
-
Amino Acid Coupling (including Fmoc-Aib-OH):
-
Deliver the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., DIC/Oxyma or HATU), and base (e.g., DIPEA) to the reaction vessel.
-
Apply microwave energy (e.g., 25-75W, up to 75°C) for 5-15 minutes. For Fmoc-Aib-OH, a longer coupling time or a double coupling cycle is recommended.
-
Drain and wash with DMF.
-
-
Cleavage and Work-up: Follow steps 7 and 8 from Protocol 1.
Table 2: Typical Parameters for Microwave-Assisted Aib Coupling
| Parameter | Setting | Notes |
| Power | 25 - 75 W | Start with lower power and optimize to avoid overheating. |
| Temperature | 50 - 75 °C | Higher temperatures can significantly improve coupling efficiency. |
| Coupling Time | 5 - 15 minutes | May require longer times or a second coupling for Aib-Aib bond formation. |
Cleavage and Deprotection of Aib-OtBu Containing Peptides
The tert-butyl ester of H-Aib-OtBu is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final TFA treatment.[6] The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acids.
Table 3: Recommended Scavenger Cocktails for TFA Cleavage
| Peptide Contains | Recommended Cocktail | Composition (v/v/v) | Rationale | Reference |
| No sensitive residues | TFA/TIS/H₂O | 95:2.5:2.5 | TIS scavenges carbocations. Water aids in the removal of protecting groups. | [8] |
| Trp, Met, Cys | Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail to protect multiple sensitive residues from alkylation and oxidation. | [3][8] |
| Arg(Pmc/Pbf) | TFA/TIS/H₂O/EDT | 92.5:2.5:2.5:2.5 | EDT helps to scavenge the bulky protecting groups from Arginine. | [6][8] |
| Cys(Trt) | TFA/TIS/EDT | 95:2.5:2.5 | EDT prevents re-attachment of the trityl group. | [8] |
Troubleshooting Common Side Reactions
The synthesis of sterically hindered peptides is prone to specific side reactions. Understanding and mitigating these can significantly improve the final product's purity and yield.
Table 4: Common Side Reactions and Prevention Strategies
| Side Reaction | Description | Prevention Strategy | Reference |
| Incomplete Coupling | Failure to form the peptide bond, leading to deletion sequences. | Use highly efficient coupling reagents (HATU, COMU), perform double couplings for Aib, and consider microwave assistance or elevated temperatures. | [5][10] |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Use coupling additives that suppress racemization (e.g., Oxyma), and avoid prolonged exposure to base. | [1][9] |
| Aspartimide Formation | Cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences. | Add HOBt to the piperidine deprotection solution. Use Hmb backbone protection on the preceding residue. | [16] |
| Aggregation | The growing peptide chain folds and becomes inaccessible for subsequent reactions. | Synthesize on a low-substitution resin, use solvents like NMP, or incorporate pseudoprolines or depsipeptides. | [16] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide upon Fmoc deprotection, especially with Proline in the sequence. | Use 2-chlorotrityl chloride resin for sequences with Proline at the C-terminus. | [16] |
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 11. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides [ouci.dntb.gov.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols: Deprotection of tert-Butyl Esters Under Mild Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and natural products. Its steric bulk provides excellent stability under a variety of reaction conditions, including basic and nucleophilic environments. The strategic removal, or deprotection, of the t-butyl group is typically achieved under acidic conditions. While strong acids like trifluoroacetic acid (TFA) are effective, there is a growing need for milder and more selective methods to avoid the degradation of sensitive functional groups elsewhere in the molecule.
These application notes provide detailed protocols for the deprotection of tert-butyl esters using a range of mild acidic reagents. The selection of the appropriate method depends on the substrate's sensitivity to acid and the presence of other protecting groups. This document outlines procedures using Lewis acids, aqueous mineral acids, and novel catalytic systems, offering a versatile toolkit for the modern synthetic chemist.
Deprotection Mechanisms
The acid-catalyzed deprotection of a tert-butyl ester proceeds through the formation of a stable tert-butyl carbocation. The reaction is initiated by protonation of the ester's carbonyl oxygen, followed by cleavage of the carbon-oxygen bond to release the carboxylic acid and the tertiary carbocation. The carbocation is then typically neutralized by deprotonation to form the volatile gas isobutylene.
Application of tert-Butyl 2-amino-2-methylpropanoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-2-methylpropanoate, systematically known as the tert-butyl ester of α-aminoisobutyric acid (Aib), and commonly abbreviated as H-Aib-OtBu, is a non-proteinogenic amino acid derivative with significant applications in medicinal chemistry. Its unique structural feature, a gem-dimethyl group at the α-carbon, imposes significant conformational constraints on the peptide backbone. This steric hindrance makes H-Aib-OtBu an invaluable building block for the synthesis of peptidomimetics and other pharmacologically active molecules with enhanced stability and specific secondary structures. The tert-butyl ester group provides a convenient protecting group for the carboxylic acid, which is stable under various coupling conditions but can be readily removed under mild acidic conditions, making it suitable for orthogonal protection strategies in complex syntheses.[1]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its ability to modulate the pharmacological properties of peptides. The incorporation of the Aib moiety into a peptide sequence can:
-
Enhance Proteolytic Stability: The sterically hindered nature of the Aib residue protects the adjacent peptide bonds from cleavage by endogenous proteases and peptidases. This leads to a significantly longer in vivo half-life of the peptide therapeutic.
-
Induce Helical Conformations: The conformational rigidity of Aib favors the formation of helical secondary structures, such as 3₁₀-helices and α-helices. This is crucial for mimicking the bioactive conformation of natural peptides and for the rational design of peptide-based drugs that target specific receptors.
-
Improve Membrane Permeability: The increased hydrophobicity and stable conformation conferred by Aib can enhance the ability of a peptide to cross cellular membranes.
A prominent example of the application of an Aib derivative is in the synthesis of Tirzepatide , a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1] Tirzepatide is a highly effective therapeutic for the treatment of type 2 diabetes and obesity. The inclusion of an Aib-like moiety in its structure contributes to its extended half-life, allowing for once-weekly administration.[1]
Data Presentation
The following table summarizes representative data for a typical peptide coupling reaction involving an Aib-containing fragment. The data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value | Notes |
| Starting Materials | Boc-Leu-OH, H-Aib-OMe | This represents a coupling to form the dipeptide Boc-Leu-Aib-OMe. H-Aib-OMe is used here as an analogue to H-Aib-OtBu for illustrative purposes of a coupling reaction. |
| Coupling Reagents | EDC·HCl, HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is the coupling agent, and 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization and improve efficiency. |
| Reaction Solvent | Dichloromethane (DCM) or DMF | Anhydrous solvent is crucial for the success of the coupling reaction. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature to minimize side reactions and then allowed to warm to room temperature. |
| Reaction Time | 12-24 hours | The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS. |
| Yield of Dipeptide | 85-95% | The yield is for the purified product after chromatographic separation. |
| Purity (by HPLC) | >98% | High purity is essential for subsequent steps in the synthesis of the final drug molecule. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-L-Leu-Aib-OtBu)
This protocol describes the synthesis of a protected dipeptide using this compound in a solution-phase reaction.
Materials:
-
N-Boc-L-leucine (Boc-L-Leu-OH)
-
This compound hydrochloride (H-Aib-OtBu·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amine:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) dropwise to the solution and stir at room temperature for 20-30 minutes to neutralize the hydrochloride salt.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve N-Boc-L-leucine (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
To the cooled solution from step 2, add EDC·HCl (1.2 equivalents) and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic phase sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure protected dipeptide, Boc-L-Leu-Aib-OtBu.
-
Mandatory Visualization
Caption: General workflow for the solution-phase synthesis of a dipeptide using H-Aib-OtBu.
Caption: Simplified signaling pathway of Tirzepatide via GLP-1 and GIP receptors.
References
Application Notes and Protocols for Coupling Reactions Involving tert-Butyl 2-amino-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-amino-2-methylpropanoate, the tert-butyl ester of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib), is a valuable building block in synthetic chemistry. Its sterically hindered nature can impart unique conformational constraints on peptides and other molecules. The tert-butyl ester group provides stability and allows for selective deprotection under mild acidic conditions, a useful feature in orthogonal protection strategies in peptide synthesis and other multi-step organic syntheses.[1] This document provides detailed protocols for two key coupling reactions involving this versatile reagent: peptide bond formation and Buchwald-Hartwig amination.
I. Peptide Coupling: Synthesis of Dipeptides
The formation of a peptide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics. This compound can serve as the amine component (C-terminal residue) in a peptide coupling reaction. Due to the steric hindrance of the α,α-dimethyl substitution, robust coupling agents are often employed to ensure efficient reaction. Urionium-based reagents such as HATU and HBTU are particularly effective.
Data Presentation: Peptide Coupling
| Entry | N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Boc-Phe-OH | HATU | DIEA | DMF | 2 | ~95% (typical) |
| 2 | Fmoc-Val-OH | HBTU | DIEA | DMF | 2 | ~92% (typical) |
Note: Yields are representative and can vary based on the specific amino acid partner and reaction scale.
Experimental Protocol: Dipeptide Synthesis using HATU
This protocol describes the coupling of N-Boc-L-phenylalanine with this compound.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
This compound hydrochloride (H-Aib-OtBu·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask, add N-Boc-L-phenylalanine (1.0 eq), this compound hydrochloride (1.0 eq), and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIEA) (2.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide, Boc-Phe-Aib-OtBu.
Visualization: Peptide Coupling Workflow
Caption: Workflow for the HATU-mediated synthesis of a dipeptide.
II. Buchwald-Hartwig Amination: N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be coupled with aryl halides to produce N-aryl-α,α-dimethylglycine derivatives, which are of interest in medicinal chemistry. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2.5) | dppp (5.0) | NaOtBu | Toluene | 80 | 4 | 93 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ | Toluene | 100 | 18 | ~85 (typical) |
dppp = 1,3-Bis(diphenylphosphino)propane; dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Experimental Protocol: N-Arylation of this compound
This protocol is adapted from a procedure for the amination of 2-bromopyridines and is representative for the coupling of primary amines.
Materials:
-
2-Bromopyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk or sealed tube under an inert atmosphere, add palladium(II) acetate (2.5 mol%) and 1,3-bis(diphenylphosphino)propane (5.0 mol%).
-
Add sodium tert-butoxide (2.0 eq), 2-bromopyridine (1.0 eq), and this compound (1.2 eq).
-
Add anhydrous toluene (to achieve a concentration of ~0.5 M with respect to the aryl halide).
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Wash the organic mixture with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the N-arylated product.[1][2]
Visualization: Buchwald-Hartwig Amination Logical Diagram
Caption: Key components and conditions for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Large-Scale Synthesis of H-Aib-OtBu as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocol for the synthesis of tert-butyl 2-amino-2-methylpropanoate (H-Aib-OtBu), a crucial intermediate in the pharmaceutical industry. The sterically hindered α-aminoisobutyric acid (Aib) moiety, when incorporated into peptides, induces a helical conformation, enhancing metabolic stability and receptor affinity. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid functionality, readily removable under acidic conditions, making H-Aib-OtBu a valuable building block in the synthesis of peptide-based active pharmaceutical ingredients (APIs).
This document outlines a modern, efficient, and scalable synthesis strategy, moving away from hazardous reagents like perchloric acid towards a safer and more robust process.
Overview of Synthetic Strategies
The synthesis of H-Aib-OtBu primarily involves the esterification of α-aminoisobutyric acid (Aib). Several methods have been reported, with varying degrees of scalability, safety, and efficiency.
| Synthesis Method | Key Reagents | Advantages | Disadvantages on a Large Scale |
| Isobutylene Esterification | Isobutylene, Sulfuric Acid or p-Toluenesulfonic acid (PTSA) | Readily available starting materials. | Requires high pressure, specialized equipment (autoclave), and can have variable yields.[1] |
| tert-Butanol Esterification | tert-Butanol, Boron trifluoride diethyl etherate | Milder conditions than isobutylene. | Boron trifluoride is corrosive and requires careful handling. |
| Transesterification | tert-Butyl acetate, Perchloric acid | High yields. | Perchloric acid is highly corrosive and poses a significant safety risk, making it unsuitable for large-scale production. |
| Tf2NH-Catalyzed Esterification | tert-Butyl acetate, Bis(trifluoromethanesulfonyl)imide (Tf2NH) | High yields, fast reaction times, safer alternative to perchloric acid, mild conditions.[2][3][4] | Tf2NH is a relatively expensive reagent, though used in catalytic amounts for some substrates. For free amino acids, stoichiometric amounts are often used.[2][3][4] |
Based on safety, efficiency, and scalability, the Tf2NH-catalyzed esterification is the recommended method for the large-scale synthesis of H-Aib-OtBu.
Recommended Large-Scale Synthesis Protocol: Tf2NH-Catalyzed Esterification
This protocol details a representative large-scale synthesis of H-Aib-OtBu hydrochloride, a common salt form of the intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| α-Aminoisobutyric acid (Aib) | 103.12 | 10.0 | 96.97 |
| Bis(trifluoromethanesulfonyl)imide (Tf2NH) | 281.14 | 28.2 | 100.3 |
| tert-Butyl acetate | 116.16 | 100 (approx. 115 L) | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As required | - |
| Dichloromethane (DCM) | 84.93 | As required | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As required | - |
| Hydrochloric acid (in isopropanol, 5-6 M) | 36.46 | As required | - |
| Isopropanol | 60.10 | As required | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | As required | - |
Equipment
-
200 L glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of H-Aib-OtBu·HCl.
Experimental Procedure
-
Reaction Setup:
-
Charge the 200 L reactor with α-aminoisobutyric acid (10.0 kg, 96.97 mol) and tert-butyl acetate (100 L).
-
Begin stirring to create a slurry.
-
In a separate container, dissolve bis(trifluoromethanesulfonyl)imide (28.2 kg, 100.3 mol) in tert-butyl acetate (15 L).
-
-
Esterification:
-
Slowly add the Tf2NH solution to the reactor slurry over 1-2 hours, maintaining the internal temperature between 20-25°C.
-
Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 10-15°C.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the Tf2NH. Continue addition until the pH of the aqueous layer is between 8-9.
-
Stop stirring and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude H-Aib-OtBu as an oil.
-
-
Purification and Isolation as Hydrochloride Salt:
-
Dissolve the crude H-Aib-OtBu oil in isopropanol (approx. 50 L).
-
Slowly add a 5-6 M solution of hydrochloric acid in isopropanol, while stirring, until the pH of the solution is between 1-2.
-
Cool the solution to 0-5°C to induce crystallization of H-Aib-OtBu·HCl.
-
Stir the slurry at 0-5°C for 2-4 hours.
-
Collect the crystalline product by filtration.
-
Wash the filter cake with cold methyl tert-butyl ether (MTBE).
-
Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
Role of H-Aib-OtBu in Pharmaceutical Development
H-Aib-OtBu is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and other complex pharmaceutical intermediates. Its significance stems from the unique structural properties of the Aib residue.
References
Application Notes & Protocols: The Use of 2-Aminoisobutyric Acid Tert-Butyl Ester in Peptidomimetic Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, offering significant advantages in drug discovery.[1] While peptides are highly specific and potent, their therapeutic application is often hindered by low metabolic stability against proteolysis and poor bioavailability.[2][3] A powerful strategy to overcome these limitations is the incorporation of non-canonical amino acids.[4] 2-aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, is a particularly valuable building block in this context.[5] Its tert-butyl ester form, 2-Aminoisobutyric acid tert-butyl ester, is a stable and soluble intermediate widely used as a building block in the solid-phase synthesis of Aib-containing peptidomimetics.[6][7]
The incorporation of Aib residues into a peptide sequence imparts unique structural and functional properties. The gem-dimethyl group on its α-carbon sterically restricts the peptide backbone's conformational flexibility, strongly promoting the formation of stable helical structures, such as 3₁₀- and α-helices.[8][9] This pre-organization into a defined secondary structure can enhance binding affinity to biological targets and is often crucial for biological activity.[10] Furthermore, the steric hindrance provided by Aib residues confers significant resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life and overall stability.[4][10]
These application notes provide a comprehensive overview of the use of Aib (via its tert-butyl ester derivative) in peptidomimetic design, including key applications, quantitative data, and detailed experimental protocols.
Key Applications in Peptidomimetic Design
The unique properties of Aib make it a versatile tool for designing peptidomimetics with improved therapeutic potential across various fields.
-
Stabilization of Helical Structures for Protein-Protein Interaction (PPI) Inhibition: Many PPIs are mediated by helical peptide domains. Peptides designed to mimic these domains can act as competitive inhibitors. However, short, linear peptides are often unstructured in solution. Incorporating Aib residues can induce and stabilize the required helical conformation, leading to enhanced receptor binding and improved inhibitory activity.[10] A key example is the disruption of the hdm2-p53 interaction, which is crucial in many cancers.[10]
-
Development of Potent Antimicrobial Peptides (AMPs): AMPs are a critical part of the innate immune system and represent a promising alternative to conventional antibiotics.[11][12] Their mechanism often involves adopting an amphipathic helical structure to disrupt bacterial membranes. Introducing Aib residues can increase the helicity and metabolic stability of AMPs, leading to enhanced activity against both Gram-positive and Gram-negative bacteria with minimal toxicity to host cells.[11]
-
Enhancing Metabolic Stability of Therapeutic Peptides: The substitution of proteolytically labile amino acids with Aib is a proven strategy to prolong the half-life of peptide drugs.[13] For example, GLP-1 receptor agonists used in diabetes treatment, such as semaglutide, incorporate an Aib residue at position 8 to prevent degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), significantly extending their duration of action.[13]
-
Design of Cell-Penetrating Peptides (CPPs): CPPs are vectors used to deliver therapeutic cargo into cells. The cellular uptake mechanism of many CPPs is dependent on their secondary structure. The inclusion of Aib can stabilize helical structures, leading to significantly increased cellular uptake and delivery efficiency for cargo like oligonucleotides.[14]
Quantitative Data Summary
The incorporation of Aib leads to measurable improvements in the physicochemical and biological properties of peptides. The following tables summarize representative data from the literature.
Table 1: Comparison of Parent Peptides and Aib-Modified Analogs
| Peptide System | Modification | Key Finding | Result | Reference |
| Esculentin-1a(1-21)NH₂ (AMP) | Three L-amino acids replaced with Aib | Antibacterial Activity (MIC vs. S. aureus) | Parent: >50 µM; Aib-analog: 12.5 µM | [11] |
| Esculentin-1a(1-21)NH₂ (AMP) | Three L-amino acids replaced with Aib | Helical Conformation (CD Spectroscopy) | Aib incorporation significantly promoted α-helix formation . | [11] |
| p53-derived peptide (hdm2 inhibitor) | Non-interacting residues replaced by Aib | Proteolytic Stability (Trypsin Cleavage) | Cleavage rate was retarded by several orders of magnitude . | [10] |
| p53-derived peptide (hdm2 inhibitor) | Non-interacting residues replaced by Aib | Receptor Binding (to hdm2) | Interaction with hdm2 was found to be enhanced . | [10] |
| TV-XIIa (CPP) | Two Proline residues replaced with Aib | Cellular Uptake | Aib substitution considerably increased cellular uptake . | [14] |
Table 2: Half-life Improvement in Peptidomimetics
| Peptide/Drug Class | Strategy to Enhance Stability | Half-life in Human Serum/Plasma | Reference |
| Peptide 2 (PYY3-36 analog) | Lipidation | 3.2 h in blood plasma | [15] |
| Peptide 2 (PYY3-36 analog) | Lipidation | 23.3 h in HEK-293 supernatant | [15] |
| Bombesin Analog | PEG2 Linker | 246 h | [16] |
| Bombesin Analog | PEG6 Linker | 584 h | [16] |
| Unmodified Peptide Radiopharmaceutical | N/A | 14% intact after 5 days | [16] |
| PEG-modified Radiopharmaceutical | PEGylation | 52% intact after 5 days | [16] |
Note: While not all examples explicitly use Aib, they illustrate common strategies, like PEGylation and lipidation, that are often combined with Aib incorporation to maximize metabolic stability.
Visualized Workflows and Pathways
The following diagrams illustrate the logical relationships, experimental workflows, and signaling pathways relevant to the design of Aib-containing peptidomimetics.
Experimental Protocols
Protocol 4.1: Automated Solid-Phase Synthesis of Aib-Containing Peptides
This protocol outlines the synthesis of a generic Aib-containing peptide using an automated peptide synthesizer with Fmoc/tBu chemistry. The key challenge with Aib is the steric hindrance of the gem-dimethyl group, which requires optimized coupling conditions.[9][17]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
Coupling reagent: Diisopropylcarbodiimide (DIC)
-
Coupling additive: Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Solvent: Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesizer reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Coupling (Standard): For standard amino acids, dissolve the Fmoc-amino acid (4 eq.), Oxyma (4 eq.), and DIC (4 eq.) in DMF. Add to the resin and allow to react for 45-60 minutes. Wash with DMF.
-
Aib Coupling (Optimized): Due to steric hindrance, Aib coupling requires special attention. Use a solution of Fmoc-Aib-OH (4 eq.), Oxyma (4 eq.), and DIC (4 eq.) in DMF.[17] Extend the coupling time to 90-120 minutes. Perform a double coupling (repeat the step) to ensure high efficiency.
-
Cycle Repetition: Repeat steps 2 through 4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature with gentle shaking.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 4.2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.[9][18] Helical structures induced by Aib give a characteristic CD spectrum.
Materials:
-
Purified Aib-containing peptide
-
Solvent (e.g., 10 mM phosphate buffer, pH 7.4; or a helix-promoting solvent like Trifluoroethanol (TFE))
-
CD Spectropolarimeter
-
Quartz cuvette (path length 0.1 cm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide and determine its precise concentration (e.g., by UV absorbance at 280 nm if Trp/Tyr are present, or by amino acid analysis). Prepare a final sample with a concentration of approximately 20-50 µM in the desired solvent.
-
Instrument Setup: Turn on the spectropolarimeter and nitrogen purge at least 30 minutes before use. Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
-
Blank Measurement: Record a baseline spectrum of the solvent using the same cuvette and parameters.
-
Sample Measurement: Record the spectrum of the peptide sample.
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l) where: mdeg is the measured ellipticity, c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
-
Interpretation:
-
α-helix: Characterized by two negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.
-
3₁₀-helix: Similar to an α-helix but with a less intense band at 222 nm relative to 208 nm, and the 208 nm band may be shifted to ~205 nm.[9]
-
Random Coil: Characterized by a strong negative band near 198 nm.
-
Protocol 4.3: Assessment of Metabolic Stability in Human Plasma
This protocol determines the half-life of an Aib-containing peptidomimetic in human plasma to evaluate its resistance to proteolysis.[15]
Materials:
-
Purified Aib-containing peptide
-
Control peptide (known to be rapidly degradable)
-
Human plasma (heparinized)
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile (ACN) with 1% TFA (or other protein-precipitating agent)
-
LC-MS/MS system
Procedure:
-
Peptide Spiking: Pre-warm an aliquot of human plasma to 37°C. Spike the plasma with the Aib-peptide to a final concentration of 1-10 µM. Mix gently.
-
Time-Course Incubation:
-
Immediately remove an aliquot for the t=0 time point. Quench the reaction by adding 2-3 volumes of cold quenching solution. This precipitates plasma proteins and stops enzymatic activity.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Remove aliquots at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Quench each aliquot immediately as described for t=0.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to quantify the amount of intact peptide remaining at each time point. Use multiple reaction monitoring (MRM) for high sensitivity and specificity.
-
Inject the supernatant from each time point and quantify the peak area corresponding to the intact peptide.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of peptide remaining.
-
Plot the natural logarithm of the percentage of peptide remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 10. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Utilizing Tert-Butyl 2-amino-2-methylpropanoate and Preventing Racemization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the use of tert-Butyl 2-amino-2-methylpropanoate and the prevention of racemization in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in peptide synthesis?
A1: this compound, also known as H-Aib-OtBu, is the tert-butyl ester of 2-aminoisobutyric acid (Aib). It is a sterically hindered, α,α-disubstituted amino acid derivative. Its primary role is as a building block in peptide synthesis to introduce conformational constraints, often promoting helical structures in the resulting peptide.
Q2: Why is this compound inherently resistant to racemization?
A2: Racemization at the α-carbon of an amino acid during peptide synthesis typically proceeds through the formation of a planar intermediate (an oxazolone or an enolate). This process requires the removal of the α-hydrogen. This compound lacks an α-hydrogen due to the presence of two methyl groups on the α-carbon. This structural feature prevents the formation of the planar intermediates necessary for racemization, thus making it exceptionally resistant to this side reaction.
Q3: What are the primary causes of racemization for other amino acids during peptide synthesis?
A3: The two main mechanisms for racemization during the activation of an N-protected amino acid for coupling are:
-
Oxazolone (or Azlactone) Formation: The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. A base can then easily abstract the acidic α-proton, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D and L isomers.[1]
Q4: Which amino acids are most susceptible to racemization?
A4: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1] Serine (Ser) and phenylalanine (Phe) can also be susceptible, especially under non-optimized conditions.[1]
Q5: What are the main challenges when using sterically hindered amino acids like this compound in synthesis?
A5: The primary challenge is the difficulty in forming the peptide bond due to steric hindrance. This can lead to low coupling yields. The bulky nature of the α,α-disubstituted amino acid can obstruct the approach of the activated carboxyl group to the amine, slowing down or preventing the reaction. This often necessitates the use of more potent coupling reagents and optimized reaction conditions.
Q6: What general strategies can be employed to suppress racemization during peptide coupling?
A6: Several strategies can minimize racemization:
-
Choice of Coupling Reagent: Carbodiimide-based reagents like DIC should always be used with racemization-suppressing additives.[1] Uronium/aminium salts (e.g., HBTU, HATU) are highly efficient but can promote racemization, so their use should be carefully considered for sensitive amino acids.[1]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form active esters that are less prone to racemization.[2]
-
Base Selection: The presence of excess or strong base can promote racemization. It is advisable to use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine.[2]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of racemization.[1][2]
-
Solvent Choice: Using less polar solvents may help reduce racemization rates.[2]
Troubleshooting Guides
Issue: Low Coupling Yields with this compound
-
Potential Cause 1: Insufficiently Potent Coupling Reagent.
-
Solution: Standard coupling reagents may be ineffective. Switch to more powerful onium-salt-based reagents like HATU, HCTU, or COMU, or phosphonium salts like PyBOP or PyAOP. For particularly difficult couplings involving Aib, the in-situ generation of amino acid fluorides with reagents like TFFH is a highly effective strategy.
-
-
Potential Cause 2: Inadequate Reaction Time or Temperature.
-
Solution: Increase the coupling reaction time. If using a synthesizer that allows for temperature control, cautiously increasing the temperature may improve the yield. Alternatively, perform a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.[3]
-
-
Potential Cause 3: Peptide Aggregation.
-
Solution: Sequences containing multiple hydrophobic or sterically hindered residues like Aib are prone to aggregation, which can prevent reagents from reaching the reaction site. Consider using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) instead of or in combination with DMF.
-
Issue: High Levels of D-Isomers Detected in the Final Peptide (for other amino acids)
-
Potential Cause 1: Inappropriate Coupling Reagent/Additive Combination.
-
Potential Cause 2: Over-activation of the Carboxylic Acid.
-
Solution: Reduce the pre-activation time before adding the activated amino acid solution to the resin-bound amine.
-
-
Potential Cause 3: Excess or Strong Base.
-
Potential Cause 4: Elevated Reaction Temperature.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids known to be susceptible to racemization.[2]
-
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Strategies for Minimizing Racemization
| Strategy | Effectiveness in Suppressing Racemization | Key Considerations |
| Carbodiimides (e.g., DIC) Alone | Low | Not recommended without an additive due to high risk of racemization. |
| Carbodiimides + HOBt/OxymaPure | High | Standard and effective method. OxymaPure is generally considered superior to HOBt. |
| Onium Salts (e.g., HATU, HBTU) | Moderate | Very efficient coupling, but can increase racemization risk. Use with caution for sensitive residues. |
| Phosphonium Salts (e.g., PyBOP) | High | Generally associated with lower levels of racemization compared to onium salts. |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[1][2] |
| Using a Weaker/Hindered Base | Moderate | Reduces the likelihood of base-catalyzed enolization.[2] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle to Minimize Racemization
-
Resin Preparation: Swell the resin with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents relative to resin loading) and a racemization-suppressing additive (e.g., OxymaPure, 3-5 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3-5 equivalents).[2]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.[2]
-
Coupling: Add the activation mixture to the washed resin.[2]
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for sensitive amino acids.[2]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[2]
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction. If incomplete, a second coupling may be necessary.[2]
Protocol 2: Coupling of a Sterically Hindered Amino Acid (e.g., this compound)
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (or its N-protected form, e.g., Fmoc-Aib-OH) (4 equivalents) and a high-potency coupling reagent such as HATU (3.9 equivalents) in DMF.
-
Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix briefly.
-
Pre-activation: Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature. Reaction times may need to be extended (e.g., 2-4 hours or longer) compared to non-hindered amino acids.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Monitoring and Recoupling: Perform a Kaiser test. Due to the steric hindrance, an incomplete reaction is common. If the test is positive, perform a second coupling (double coupling) by repeating steps 2-7.[3]
Visualizations
References
Technical Support Center: Synthesis of tert-Butyl 2-amino-2-methylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of tert-Butyl 2-amino-2-methylpropanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Ritter reaction. This reaction typically involves the acid-catalyzed addition of a nitrile or a carboxylic acid to a tertiary carbocation source, such as isobutylene or tert-butanol, followed by hydrolysis.[1][2] For the synthesis of this compound, 2-amino-2-methylpropanoic acid or its corresponding nitrile can be reacted with isobutylene or tert-butyl acetate in the presence of a strong acid catalyst like sulfuric acid.[3][4]
Q2: What are the critical parameters affecting the yield of the reaction?
A2: The key parameters influencing the yield include the choice and concentration of the acid catalyst, reaction temperature, reaction time, and the molar ratio of reactants. Strong acids like sulfuric acid are necessary to promote the formation of the tert-butyl carbocation.[1] However, excessively high concentrations can lead to side reactions. Temperature control is crucial to balance the rate of reaction with the potential for degradation or side product formation.
Q3: What are the common impurities or side products I should be aware of?
A3: A significant side product in the Ritter reaction is the formation of inorganic salts during the neutralization step, which can complicate purification.[1] Other potential impurities can arise from the polymerization of isobutylene, incomplete hydrolysis of the nitrile intermediate leading to the corresponding N-tert-butyl amide, or degradation of the starting material or product under harsh acidic conditions.
Q4: How can I purify the final product effectively?
A4: Purification of this compound typically involves an acid-base extraction. The reaction mixture is first neutralized to remove the acid catalyst. The product, being an amino ester, can be extracted into an organic solvent. Further purification can be achieved by converting the amino ester to its hydrochloride salt by treating the organic solution with HCl. The resulting salt often has better crystallinity and can be isolated by filtration and washed with a non-polar solvent to remove organic impurities. The free base can be regenerated by treatment with a mild base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently acidic conditions: The formation of the tert-butyl carbocation is acid-catalyzed and requires a strong acid.[1] 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Water Content: Excess water in the reaction mixture can consume the acid catalyst and inhibit the reaction. | 1. Increase catalyst concentration: Gradually increase the amount of sulfuric acid. Consider using a different strong acid catalyst. 2. Increase reaction temperature: Cautiously increase the temperature while monitoring for side product formation. 3. Increase reaction time: Extend the reaction duration and monitor the progress by TLC or GC. 4. Use anhydrous reagents and solvents: Ensure all starting materials and solvents are dry. |
| Formation of a significant amount of N-tert-butyl-2-amino-2-methylpropanamide | Incomplete hydrolysis of the nitrile intermediate: The final step of the Ritter reaction is the hydrolysis of the nitrilium ion to the amide, which is then further hydrolyzed to the carboxylic acid ester. Incomplete hydrolysis will result in the amide byproduct.[5][6] | Prolong hydrolysis time or increase water concentration during workup: After the initial reaction, ensure sufficient time and water are available during the workup to fully hydrolyze the intermediate. Gentle heating during the hydrolysis step might be beneficial. |
| Product is an intractable oil or difficult to crystallize | 1. Presence of impurities: Residual starting materials, byproducts, or solvents can prevent crystallization. 2. Incorrect pH during workup: The product may not precipitate or crystallize if the pH is not optimal. | 1. Improve purification: Perform a thorough acid-base extraction. Consider chromatography if necessary. 2. Optimize pH for crystallization: Carefully adjust the pH of the aqueous solution during the final precipitation or crystallization step. Seeding with a small crystal of pure product can also induce crystallization. |
| Significant formation of polymeric material | Polymerization of isobutylene: This is a common side reaction under strongly acidic conditions, especially at elevated temperatures. | Control temperature: Maintain a lower reaction temperature. Slow addition of isobutylene: If using isobutylene gas, add it slowly to the reaction mixture to maintain a low concentration. |
Experimental Protocols
Synthesis of this compound via Ritter Reaction with Isobutylene
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-amino-2-methylpropanoic acid
-
Dioxane (anhydrous)
-
Sulfuric acid (concentrated)
-
Isobutylene (gas or liquid)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet, suspend 2-amino-2-methylpropanoic acid in anhydrous dioxane.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
Introduce isobutylene gas into the reaction mixture at a controlled rate, or add liquefied isobutylene portion-wise. The reaction is typically exothermic and should be maintained at a low temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to days, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt.
Data Presentation
Table 1: Effect of Catalyst Concentration on Yield (Illustrative)
| Entry | H₂SO₄ (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50 | 25 | 24 | 45 |
| 2 | 100 | 25 | 24 | 75 |
| 3 | 150 | 25 | 24 | 85 |
| 4 | 200 | 25 | 24 | 82 (with increased side products) |
Note: This data is illustrative and actual results may vary.
Table 2: Effect of Temperature on Yield (Illustrative)
| Entry | H₂SO₄ (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 150 | 0 | 48 | 60 |
| 2 | 150 | 25 | 24 | 85 |
| 3 | 150 | 50 | 12 | 70 (with increased decomposition) |
Note: This data is illustrative and actual results may vary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction yield.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Ritter reaction [chem.ucla.edu]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Troubleshooting low coupling efficiency with H-Aib-OtBu
Technical Support Center: H-Aib-OtBu Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the coupling of H-Aib-OtBu (α-aminoisobutyric acid tert-butyl ester) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high coupling efficiency with H-Aib-OtBu so challenging?
The primary difficulty arises from severe steric hindrance.[1] H-Aib-OtBu is an α,α-disubstituted amino acid, meaning it has two methyl groups attached to its α-carbon.[2] This gem-dimethyl substitution physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the kinetics of peptide bond formation.[3][4] This steric bulk can lead to incomplete reactions, low yields, and the formation of deletion sequences in the final peptide.[2][3]
Q2: My reaction monitoring (e.g., Chloranil or Kaiser test) indicates an incomplete coupling for H-Aib-OtBu. What is the first step I should take?
The most direct approach for an incomplete reaction is to perform a "double coupling".[1][5] This involves draining the reaction vessel after the initial coupling time and repeating the entire coupling step with a fresh solution of the activated amino acid and coupling reagents.[5] This strategy increases the probability of forcing the reaction to completion for difficult residues. If the second coupling is also unsuccessful, it is highly recommended to cap the unreacted free amines to prevent the formation of deletion peptides, which simplifies the final purification.[1][2]
Q3: Standard coupling reagents like DCC or HBTU are giving me low yields. Which reagents are recommended for sterically hindered amino acids like Aib?
For challenging couplings involving Aib, more powerful onium salt reagents are generally required as standard carbodiimides are often insufficient.[5]
-
Uronium/Aminium Salts: Reagents like HATU and COMU are highly recommended. HATU is known for its high reactivity, forming highly reactive OAt esters.[3][5] COMU offers comparable efficiency to HATU but has a better safety profile as it is based on OxymaPure, avoiding potentially explosive HOBt or HOAt derivatives.[3][5]
-
Phosphonium Salts: PyBOP is another effective reagent that can minimize side reactions like guanidinylation, which can be a concern with uronium salts.[3][5]
-
Amino Acid Fluorides: Generating amino acid fluorides in situ using reagents like TFFH is an especially effective strategy for coupling sterically hindered amino acids such as Aib.[6][7]
Q4: I've switched to a stronger coupling reagent (like HATU) but my yield is still suboptimal. What other reaction parameters can I optimize?
If a powerful reagent is still not providing the desired results, you can modify the reaction conditions:
-
Increase Reaction Time: Sterically hindered couplings are inherently slow.[3] Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can improve yields.[5]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier.[5] This can be particularly effective when using microwave-assisted peptide synthesis (SPPS), which is known to drive difficult couplings to completion efficiently.[4] However, be aware that higher temperatures increase the risk of racemization for chiral amino acids in the sequence.[5][8]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the frequency of effective molecular collisions, potentially improving the reaction rate.[1]
Q5: Could poor solubility of my peptide on the resin be mistaken for low coupling efficiency?
Yes, this is a critical point. Peptides rich in Aib or other hydrophobic residues are prone to aggregation and forming stable secondary structures (like helices) on the solid support.[9][10] This aggregation can block reactive sites, preventing subsequent coupling and deprotection steps, which mimics the outcome of a failed coupling reaction.[10][11] If you suspect aggregation, using chaotropic salts or "magic mixture" solvent combinations (e.g., DCM/DMF/NMP) may improve solvation and reaction outcomes.[10][11]
Quantitative Data: Coupling Reagent Performance
The choice of coupling reagent is critical for overcoming the steric hindrance of Aib. The table below summarizes the performance of several reagents commonly used for such challenging couplings.
| Coupling Reagent | Reagent Class | Typical Performance for Aib Coupling | Key Advantages | Potential Considerations |
| HATU | Aminium/Uronium Salt | High Yield[3] | Highly efficient and fast due to the formation of reactive OAt esters.[3] | More expensive; based on potentially explosive HOAt; can cause guanidinylation of N-terminal amine.[3] |
| COMU | Aminium/Uronium Salt | High Yield[3] | Efficiency is comparable to HATU; improved safety profile (non-explosive); reduced allergenic potential.[3][6] | Limited stability in solution.[3] |
| HBTU | Aminium/Uronium Salt | Moderate to High Yield | Widely used and reliable for many standard couplings.[5] | Can be insufficient for severe hindrance; can cause guanidinylation in slow couplings.[3][5] |
| PyBOP | Phosphonium Salt | High Yield[3] | Avoids guanidinylation side reactions; byproducts are less hazardous than older phosphonium reagents.[3] | Generally less reactive than HATU; byproducts can be difficult to remove.[3][5] |
| TFFH | Fluoroformamidinium | High Yield | Generates highly reactive amino acid fluorides in situ, which are excellent for hindered couplings.[6] | Specialized reagent, may require protocol optimization. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High Yield | Cost-effective; OxymaPure is a safer alternative to HOBt and can provide better results.[12] | Slower reaction times compared to onium salts.[5] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Aib-OH using HATU [2]
This protocol is recommended for incorporating the Aib residue where high coupling efficiency is required.
-
Resin Preparation: Swell the resin (e.g., Rink Amide on a 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's completion using a test appropriate for a secondary amine precursor, such as the Chloranil test. The Kaiser test will not work as it only detects primary amines.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times).
Protocol 2: Double Coupling Procedure [1][5]
Use this protocol if monitoring indicates the initial coupling was incomplete.
-
First Coupling: Perform the coupling as described in Protocol 1.
-
Wash: After the designated reaction time, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual reagents and byproducts.
-
Second Coupling: Immediately prepare a fresh solution of activated Fmoc-Aib-OH as described in Protocol 1 (steps 2 and 3).
-
Reaction: Add the new coupling solution to the same resin and allow the reaction to proceed for another 2-4 hours.
-
Final Wash: After the second coupling, drain the vessel and proceed with the standard washing protocol.
Protocol 3: Capping of Unreacted Amines [2]
This step is crucial if double coupling fails, in order to terminate unreacted peptide chains.
-
Resin Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3-5 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a ratio of 10:5:85, v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any remaining free N-terminal amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) and DCM (3 times) before proceeding to the next synthesis step (deprotection of the newly added Aib).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low coupling efficiency when working with H-Aib-OtBu.
Caption: Troubleshooting workflow for low coupling efficiency with H-Aib-OtBu.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Improving the Solubility of Aib-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with α-aminoisobutyric acid (Aib)-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why do my Aib-containing peptides exhibit poor solubility?
A1: The poor solubility of Aib-containing peptides primarily stems from the conformational rigidity imposed by the Aib residue. The α,α-disubstituted nature of Aib strongly promotes the formation of stable 3₁₀- or α-helical secondary structures.[1][2] These rigid, often hydrophobic, helical structures can self-associate through intermolecular hydrogen bonds and hydrophobic interactions, leading to aggregation and precipitation, particularly in aqueous solutions.[1][2] The overall hydrophobicity of the peptide sequence further exacerbates this issue.[2]
Q2: What is the first step I should take to dissolve a lyophilized Aib-containing peptide?
A2: The initial approach for dissolving a lyophilized Aib-containing peptide should be determined by its net charge at a neutral pH.[2][3]
-
Basic Peptides (net positive charge): Begin by attempting to dissolve the peptide in sterile, deionized water. If solubility is limited, add a small amount of 10% acetic acid or a few microliters of trifluoroacetic acid (TFA) to lower the pH.[2][3]
-
Acidic Peptides (net negative charge): Start with sterile, deionized water. If the peptide remains insoluble, add a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate to raise the pH.[2][3]
-
Neutral or Highly Hydrophobic Peptides: These are typically the most challenging. Initially, dissolve the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[1][2] Subsequently, slowly add the aqueous buffer to the desired concentration while vortexing.[2]
Q3: Can physical methods like sonication or heating improve the solubility of my Aib-containing peptide?
A3: Yes, both sonication and gentle heating can be effective in improving the solubility of Aib-containing peptides.[2] Sonication can help to break up small aggregates and facilitate dissolution.[1][2] Gentle warming in a water bath can also increase solubility; however, this should be done with caution to prevent peptide degradation.[2]
Q4: Are there any sequence modifications I can make to proactively improve the solubility of my Aib-containing peptide?
A4: Yes, several sequence design strategies can enhance the solubility of Aib-rich peptides:
-
Incorporate Charged/Polar Flanking Regions: Adding charged or polar amino acids, such as Lysine or Arginine, at the N- or C-terminus can act as a "fuzzy coat," sterically hindering aggregation and improving overall solubility.[1]
-
Limit Contiguous Aib Residues: Long stretches of consecutive Aib residues increase the propensity for aggregation.[1] Molecular dynamics simulations have indicated that Aib homo-peptides with 15 residues are prone to forming stable aggregates.[1]
-
Introduce "Helix-Breaking" Residues: Strategically placing a residue like proline can introduce a kink in the peptide backbone, potentially disrupting the uniform helical structure that facilitates self-association.[1][4]
Troubleshooting Guides
Problem 1: My Aib-containing peptide precipitates when I add it to my aqueous buffer.
| Possible Cause | Solution |
| Rapid Change in Solvent Polarity | Dissolve the peptide completely in a minimal amount of a compatible organic solvent (e.g., DMSO) first. Then, slowly add the peptide solution dropwise to the stirring aqueous buffer. Refer to Protocol 1: Stepwise Dilution for Hydrophobic Peptides .[2] |
| pH is near the Isoelectric Point (pI) | Adjust the pH of the buffer to be at least 2 units away from the peptide's calculated pI. For basic peptides, use an acidic buffer, and for acidic peptides, use a basic buffer.[2] |
| Aggregation at High Concentration | Work with more dilute peptide solutions. Determine the critical concentration at which aggregation occurs by performing a serial dilution and visually inspecting for precipitation. Dynamic light scattering (DLS) can also be used to detect aggregation at lower concentrations.[2] |
Problem 2: I am unable to dissolve my Aib-peptide in any of the recommended initial solvents.
| Possible Cause | Solution |
| Strong Intermolecular β-sheet Formation | Use strong denaturing agents to disrupt the aggregates. See Protocol 2: Solubilization using Chaotropic Agents .[2] |
| Highly Hydrophobic Sequence | Consider resynthesis with the addition of a solubilizing tag. See Protocol 3: On-Resin Synthesis with a Cationic Solubilizing Tag .[2] |
Quantitative Data Summary
The following table provides illustrative data on the solubility of a model hydrophobic Aib-containing peptide (Ac-Aib₁₀-NH₂) using different solubilization methods.
| Method | Solvent System | Achieved Concentration (mg/mL) | Observations |
| Direct Dissolution | PBS (pH 7.4) | < 0.1 | Insoluble, visible precipitate. |
| pH Adjustment | 10% Acetic Acid | 0.5 | Partial solubility with some suspended particles. |
| Organic Co-solvent | 10% DMSO in PBS | 2.0 | Clear solution after stepwise dilution. |
| Chaotropic Agent | 6 M Guanidinium Hydrochloride | 5.0 | Fully dissolved, clear solution. |
Experimental Protocols
Protocol 1: Stepwise Dilution for Hydrophobic Peptides
-
Weigh a small amount of the lyophilized Aib-containing peptide into a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO (e.g., 10-20 µL) to the peptide.
-
Vortex or sonicate briefly until the peptide is completely dissolved.[1][2]
-
While vigorously vortexing your target aqueous buffer, add the peptide-DMSO solution dropwise.[2]
-
If the solution remains clear, continue to add the peptide solution to reach the desired final concentration.
-
If precipitation occurs, you have exceeded the solubility limit for that buffer composition.
Protocol 2: Solubilization using Chaotropic Agents
-
Prepare a stock solution of 8 M urea or 6 M guanidinium hydrochloride in your desired buffer.
-
Add the appropriate volume of the chaotropic agent stock solution directly to the lyophilized peptide.
-
Vortex or sonicate until the peptide is fully dissolved.[2]
-
Note: For many biological applications, the denaturant will need to be removed via dialysis or buffer exchange, which may cause the peptide to precipitate again.[2]
Protocol 3: On-Resin Synthesis with a Cationic Solubilizing Tag
-
Synthesize the Aib-rich peptide sequence using standard solid-phase peptide synthesis (SPPS).
-
Following the final coupling of the Aib-rich sequence, perform the standard Fmoc deprotection step.
-
Couple a short sequence of positively charged amino acids (e.g., -Lys-Lys-Lys or -Arg-Arg-Arg) to the N-terminus of the peptide.
-
Cleave the peptide from the resin and purify using standard procedures.
-
The resulting peptide with the cationic tag should exhibit improved aqueous solubility.[1]
Visual Diagrams
References
Technical Support Center: Synthesis of Tert-Butyl Amino Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl amino acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-butyl amino acid esters?
A1: The most prevalent methods involve the acid-catalyzed reaction of an amino acid with a tert-butyl source. Key approaches include:
-
Isobutylene Method: This classic method involves reacting the N-protected amino acid with isobutylene gas in the presence of a strong acid catalyst like sulfuric acid.[1][2] While effective, it requires handling a flammable gas and often necessitates the use of a pressure vessel.[1]
-
Tert-Butanol Method: In this approach, tert-butanol serves as the tert-butylating agent, typically activated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[2][3]
-
Tert-Butyl Acetate Method: This method utilizes tert-butyl acetate as both the solvent and the tert-butyl source, with a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide.[4][5][6] It offers the advantage of not requiring gaseous isobutylene.
Q2: What are the primary side reactions to be aware of during the synthesis of tert-butyl amino acid esters?
A2: Researchers may encounter several side reactions that can reduce the yield and purity of the desired product. The most common include:
-
Racemization: The chiral integrity of the amino acid can be compromised under the reaction conditions, leading to a mixture of enantiomers. This is a significant concern, especially for applications in peptide synthesis.[7][8]
-
Di-tert-butyl Ether Formation: Under acidic conditions, tert-butanol or the tert-butyl cation can self-condense to form di-tert-butyl ether, consuming the tert-butylating agent and reducing the efficiency of the desired esterification.
-
Side-Chain Reactions: For amino acids with functionalized side chains (e.g., hydroxyl, thiol, or additional carboxyl groups), the tert-butylating agent can react with these groups in addition to the alpha-carboxyl group.[9] For instance, with serine and threonine, both the carboxylic acid and the hydroxyl group can be tert-butylated.[9]
-
Diketopiperazine Formation: Intermolecular cyclization of two amino acid esters can lead to the formation of diketopiperazines, particularly if the N-terminus is deprotected.
Q3: How can I minimize racemization during the synthesis?
A3: Minimizing racemization is critical for maintaining the stereochemical purity of the amino acid ester. Strategies include:
-
Choice of Method: Some methods are inherently less prone to racemization. For example, methods that avoid strongly basic conditions are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of racemization.
-
N-Protection: The use of an appropriate N-protecting group (e.g., Boc, Cbz) can help to prevent racemization by reducing the acidity of the alpha-proton.
-
Mild Reaction Conditions: Employing milder acid catalysts and shorter reaction times can also be beneficial. The use of bis(trifluoromethanesulfonyl)imide has been reported to proceed without observable racemization.[10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Tert-Butyl Amino Acid Ester
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[5] - Increase the amount of the tert-butylating agent (isobutylene, tert-butanol, or tert-butyl acetate). - Ensure the acid catalyst is active and present in a sufficient amount. For instance, when using tert-butyl acetate, 1.1-1.5 equivalents of perchloric acid are recommended.[4] |
| Formation of Di-tert-butyl Ether | - Use a less protic solvent to disfavor the formation of the tert-butyl cation. - Control the reaction temperature; lower temperatures can reduce the rate of this side reaction. |
| Loss of Product During Workup | - Ensure the pH is appropriately adjusted during the extraction process to minimize the solubility of the amino acid ester in the aqueous phase.[4] - Use a suitable solvent for extraction. |
| Decomposition of the Product | - Avoid prolonged exposure to strong acids, which can lead to the cleavage of the tert-butyl ester. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the product using column chromatography or recrystallization. |
| Side-Chain Tert-Butylation | - For amino acids with reactive side chains, consider using a milder tert-butylating agent or a method with higher selectivity. - It may be necessary to protect the side-chain functional group prior to esterification. |
| Racemization | - Employ strategies to minimize racemization as outlined in the FAQs. - Analyze the enantiomeric purity of the product using chiral HPLC or other suitable methods.[11] |
| Di-tert-butyl Ether | - Optimize reaction conditions to minimize its formation. - This byproduct can often be removed during purification due to its volatility. |
Quantitative Data on Side Reactions
The following table summarizes typical yields and observed side reactions for different synthetic methods.
| Method | Amino Acid | Yield of Tert-Butyl Ester | Side Products/Observations | Reference |
| Isobutylene / H₂SO₄ | Various N-protected amino acids | 60-75% | Longer reaction times may be required. For serine, only the carboxyl group is esterified, not the hydroxyl group. | [1][2] |
| Tert-Butanol / BF₃·OEt₂ | N-protected amino acids | Good yields | Tolerates a variety of side chains. | [2][3] |
| Tert-Butyl Acetate / HClO₄ | L-Phenylalanine | ~80% (as HCl salt) | Reaction typically runs for 18-24 hours at 15-25°C. | [4] |
| Tert-Butyl Acetate / HClO₄ | L-Pyroglutamic Acid | 70% | - | [5] |
| Tert-Butyl Acetate / Bis(trifluoromethanesulfonyl)imide | L-Serine | Quantitative | Both carboxyl and hydroxyl groups are tert-butylated. | [9] |
| Tert-Butyl Acetate / Bis(trifluoromethanesulfonyl)imide | L-Threonine | 73% | Both carboxyl and hydroxyl groups are tert-butylated. | [9] |
| Tert-Butyl Acetate / Bis(trifluoromethanesulfonyl)imide | L-Cysteine | High Yield | Both carboxyl and thiol groups are tert-butylated. | [9] |
| Tert-Butyl Acetate / Bis(trifluoromethanesulfonyl)imide | L-Tyrosine | 68% (mono-ester) + 33% (di-tert-butylated) | Both mono- and di-tert-butylated products are formed. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Tert-Butyl Amino Acid Ester using Tert-Butyl Acetate and Perchloric Acid
This protocol is adapted from a procedure for the synthesis of L-phenylalanine tert-butyl ester.[4]
-
Reaction Setup: Suspend the amino acid (e.g., L-phenylalanine) in tert-butyl acetate (10-20 times the weight of the amino acid).
-
Acid Addition: Add 1.1-1.5 equivalents of a 40-70% aqueous solution of perchloric acid to the suspension.
-
Reaction: Stir the mixture at 15-25°C for 18-24 hours.
-
Workup:
-
After the reaction is complete, add an aqueous solution of an alkali hydroxide (e.g., lithium hydroxide) to neutralize the acid.
-
Perform a liquid-liquid extraction to separate the organic layer containing the product.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or conversion to its hydrochloride salt.
Protocol 2: Synthesis of Tert-Butyl Amino Acid Ester using Bis(trifluoromethanesulfonyl)imide
This protocol is based on a general procedure for the tert-butylation of amino acids.[9]
-
Reaction Setup: Suspend the amino acid in tert-butyl acetate (AcOtBu) at 0°C.
-
Catalyst Addition: Add a solution of 1.1 equivalents of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in a suitable solvent (e.g., CH₂Cl₂) to the suspension at 0°C.
-
Reaction: Stir the mixture at 0°C for the appropriate amount of time (typically a few hours, monitor by TLC).
-
Workup:
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting product may be the Tf₂NH salt, which can be converted to the free amine by washing with a mild aqueous base. Further purification can be performed by chromatography if necessary.
Visualizations
Caption: General reaction pathway for the synthesis of tert-butyl amino acid esters and common side reactions.
Caption: A logical workflow for troubleshooting common issues in tert-butyl amino acid ester synthesis.
References
- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Purification of tert-Butyl 2-amino-2-methylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 2-amino-2-methylpropanoate and its hydrochloride salt. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (CAS No: 4512-32-7) is a sterically hindered ester derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid.[1] Its tert-butyl ester group serves as a protective group in organic synthesis, particularly in peptide chemistry, which can be selectively removed under mild acidic conditions.[1] The compound is valued for its stability and solubility in common organic solvents.[1] It is often handled as its hydrochloride salt (CAS No: 84758-81-6), which is typically a white to light-yellow crystalline solid.[2]
Q2: Why is high purity essential for this compound? A2: In its primary application, peptide synthesis, even minor impurities can interfere with coupling reactions, lead to the formation of undesired side products, and complicate the purification of the final peptide. For drug development professionals, using high-purity intermediates is critical for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Q3: What are the common impurities in crude this compound? A3: Common impurities may include unreacted starting materials such as 2-aminoisobutyric acid, reagents from the esterification process, residual solvents, and by-products from side reactions. In the case of the hydrochloride salt, excess hydrogen chloride may be present.
Q4: What are the primary methods for purifying this compound? A4: The most common purification techniques are:
-
Vacuum Distillation: Suitable for the free base form, which is a liquid or low-melting solid.
-
Acid-Base Extraction: An effective method to separate the basic amine from non-basic impurities.
-
Column Chromatography: Useful for removing impurities with similar boiling points or chemical properties.[3][4]
-
Recrystallization: Primarily used for the solid hydrochloride salt to achieve high purity.[5]
Q5: How can the free base be converted to the hydrochloride salt and vice-versa? A5:
-
Free Base to HCl Salt: Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate) and add a solution of anhydrous HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete. The solid salt is then collected by filtration.
-
HCl Salt to Free Base: Dissolve the salt in water and add a base (e.g., sodium carbonate, sodium hydroxide) to adjust the pH to >10. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[6]
Q6: How should the purified compound be stored? A6: The free base should be stored at room temperature, protected from moisture. The hydrochloride salt is more stable and is often stored in a refrigerator to ensure long-term stability.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation of an impurity with a similar boiling point.- Thermal decomposition during distillation. | - Use fractional distillation with a packed column for better separation.- Lower the distillation pressure to reduce the required temperature.- Consider an alternative method like column chromatography. |
| Tailing/Streaking on Silica Gel Column | - The basic amine group interacts strongly with the acidic silanol groups on the silica surface. | - Add 0.5-1% triethylamine or ammonia to your eluent to neutralize the acidic sites.- Use a less acidic stationary phase, such as neutral or basic alumina.[3][7] |
| Poor Separation in Column Chromatography | - The mobile phase (eluent) has inadequate selectivity for the compound and impurities. | - Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent.- Employ gradient elution, starting with a non-polar solvent and gradually increasing polarity.[7] |
| Compound "Oils Out" During Recrystallization | - The solution is becoming supersaturated at a temperature above the compound's melting point.- The chosen solvent is not ideal. | - Add more solvent to the hot mixture before cooling.- Ensure slow cooling to promote crystal growth over precipitation.- Try a different solvent or a co-solvent system.[5] |
| Persistent Emulsion During Acid-Base Extraction | - Vigorous shaking of the separatory funnel.- High concentration of the compound or impurities acting as surfactants. | - Instead of shaking, gently invert the separatory funnel multiple times.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- If the emulsion persists, centrifugation can be used to break it. |
| Low Yield After Purification | - Product loss during multiple transfers.- Incomplete extraction from the aqueous phase.- Decomposition on an acidic silica gel column. | - Minimize the number of transfer steps.- Ensure the pH is sufficiently basic (pH >10) before extracting the free amine.- Perform multiple extractions with smaller volumes of organic solvent.- Neutralize the silica column with a base-containing eluent before loading the compound. |
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Target Form | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | Free Base | >98% | - Effective for removing non-volatile impurities.- Scalable for larger quantities. | - Requires vacuum setup.- Risk of thermal decomposition.- Not effective for impurities with close boiling points. |
| Acid-Base Extraction | Free Base | 95-99% | - Excellent for removing non-basic/acidic impurities.- Simple and cost-effective. | - Requires use of acids and bases.- Risk of emulsion formation.- May not remove other basic impurities. |
| Column Chromatography | Free Base | >99% | - High resolving power.- Can separate closely related impurities. | - Can be time-consuming and requires significant solvent.- Potential for product loss or decomposition on the column. |
| Recrystallization | Hydrochloride Salt | >99.5% | - Can yield very high-purity material.- Removes entrapped solvent and minor impurities. | - Requires finding a suitable solvent system.- Yield can be compromised by the compound's solubility. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with a small portion of ethyl acetate to remove any remaining neutral organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH (aq) or solid Na₂CO₃ with stirring until the pH is greater than 10.
-
Extraction of Free Base: Extract the liberated free amine from the aqueous layer using dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.[6]
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Use a magnetic stirrer and a Claisen adapter to place a thermometer correctly.
-
Charging the Flask: Add the crude this compound (free base) to the distillation flask. Do not fill more than two-thirds full.
-
Evacuation: Slowly apply vacuum to the system.
-
Heating: Gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure. A patent for a related compound suggests distillation conditions of 95-97 °C at 20 mmHg.[8]
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides or overheating of residues.
Protocol 3: Recrystallization of the Hydrochloride Salt
-
Solvent Selection: Choose a solvent or solvent system in which the salt has high solubility at high temperatures and low solubility at low temperatures (e.g., isopropanol, ethanol/diethyl ether).[5]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude hydrochloride salt.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
References
- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mt.com [mt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]
Catalyst Selection for Efficient tert-Butyl Esterification: A Technical Support Center
Welcome to the Technical Support Center for tert-butyl esterification. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the synthesis of tert-butyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for tert-butyl esterification?
A1: Common methods include the reaction of a carboxylic acid with isobutylene or tert-butanol in the presence of an acid catalyst. Other effective methods involve the use of tert-butyl acetate as both a reagent and solvent, and the use of tert-butylating agents like di-tert-butyl dicarbonate.[1] A newer, efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate.[2]
Q2: Why is direct Fischer esterification with tert-butanol often inefficient?
A2: Fischer esterification with tert-butanol can be inefficient due to the steric hindrance of the bulky tert-butyl alcohol, which slows down the nucleophilic attack on the protonated carboxylic acid. Additionally, under acidic conditions, the intermediate tert-butyl cation can readily eliminate to form isobutylene, leading to low yields.
Q3: What are the advantages of using solid acid catalysts?
A3: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer several advantages. They are easily separated from the reaction mixture by filtration, which simplifies purification.[3] They are often reusable, reducing cost and waste. However, they may exhibit lower catalytic activity compared to homogeneous catalysts due to diffusion limitations.[4]
Q4: Can tert-butyl esterification be performed under non-acidic conditions?
A4: While less common, base-catalyzed transesterification of unactivated esters with tert-butanol can be achieved.[5] Additionally, methods using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) provide a non-acidic route to tert-butyl esters.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of tert-Butyl Ester
Possible Causes:
-
Insufficiently acidic catalyst: The formation of the tert-butyl cation is a key step in many tert-butyl esterification reactions and requires a sufficiently strong acid catalyst.
-
Steric hindrance: Highly sterically hindered carboxylic acids can be challenging to esterify.
-
Reversibility of the reaction: Esterification is an equilibrium reaction. The presence of water can drive the reaction backward, hydrolyzing the ester product.[7]
-
Deactivation of the catalyst: Water produced during the reaction can adsorb to the active sites of solid acid catalysts, leading to deactivation.[8]
Solutions:
-
Increase catalyst strength or loading: Switch to a stronger acid catalyst (e.g., from a solid acid to a soluble acid like sulfuric acid or Tf₂NH) or increase the amount of catalyst used. For instance, using trifluoromethanesulfonic acid (triflic acid) at low temperatures can be highly effective.[9]
-
Use a more reactive tert-butylating agent: Instead of tert-butanol, consider using isobutylene gas or a more reactive reagent like tert-butyl trichloroacetimidate.[10]
-
Remove water: Use a Dean-Stark trap to azeotropically remove water as it is formed, or add a dehydrating agent like anhydrous magnesium sulfate.
-
Optimize reaction conditions: Increase the reaction temperature or time. For sterically hindered substrates, employing more forcing conditions or specialized catalysts may be necessary.
Issue 2: Formation of Side Products
Possible Cause:
-
Reactivity of the tert-butyl cation: The highly reactive tert-butyl cation generated during the reaction can lead to side reactions, such as the alkylation of aromatic substrates or oligomerization of isobutylene.[11]
Solutions:
-
Control reaction temperature: Running the reaction at lower temperatures can help to minimize side reactions by controlling the reactivity of the tert-butyl cation.
-
Use of scavengers (in related deprotection reactions): While more common in deprotection, the principle of using scavengers like triisopropylsilane (TIS) to trap the tert-butyl cation can be considered to minimize side reactions in sensitive substrates.[12]
-
Optimize catalyst and solvent: The choice of catalyst and solvent can influence the reaction pathway. For example, using acetic acid as a solvent can create an equilibrium with isobutylene, minimizing its oligomerization.[13]
Catalyst Performance Data
The selection of a catalyst is critical for the success of tert-butyl esterification. The following tables provide a comparative overview of different catalytic systems.
Table 1: Comparison of Homogeneous Catalysts for tert-Butyl Esterification
| Catalyst | Tert-Butyl Source | Substrate Scope | Typical Yield | Reaction Conditions | Reference(s) |
| H₂SO₄ | Isobutylene | Various carboxylic acids | Good to Excellent | 10-40 °C, liquid phase | [11] |
| Tf₂NH | tert-Butyl acetate | Amino acids, various carboxylic acids | High to Excellent | Room temp. to 60 °C | [2] |
| Triflic Acid | Isobutylene | Various carboxylic acids | High (e.g., 74-94%) | -20 °C to -7 °C | [9] |
| DMAP/Boc₂O | tert-Butanol | Various carboxylic acids | Good (e.g., 40-60%) | Not specified | [14] |
Table 2: Comparison of Heterogeneous Catalysts for tert-Butyl Esterification
| Catalyst | Tert-Butyl Source | Substrate Scope | Typical Conversion/Yield | Reaction Conditions | Reference(s) |
| Amberlyst-15 | tert-Butanol | Glycerol (etherification) | High conversion | 90-100 °C | [3][8] |
| Zeolites (H-Y, H-Beta) | tert-Butanol/Isobutylene | Phenols (alkylation) | High conversion | 150 °C | [15] |
| Acidic Ion-Exchange Resins | Isobutylene | Aliphatic carboxylic acids | Good | Not specified | [16] |
Experimental Protocols
Protocol 1: tert-Butyl Esterification using Tf₂NH and tert-Butyl Acetate[2]
-
Materials:
-
Carboxylic acid
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
tert-Butyl acetate (t-BuOAc)
-
-
Procedure:
-
To a solution of the carboxylic acid in tert-butyl acetate, add a catalytic amount of Tf₂NH (for non-amino acids) or 1.1 equivalents (for free amino acids).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: tert-Butyl Esterification using Isobutylene and an Acid Catalyst[16]
-
Materials:
-
Carboxylic acid
-
Isobutylene
-
Acid catalyst (e.g., H₂SO₄, acidic resin)
-
Solvent (optional, can be run neat)
-
-
Procedure:
-
In a pressure-rated reactor, combine the carboxylic acid and the acid catalyst.
-
Cool the mixture and introduce a measured amount of liquid isobutylene.
-
Seal the reactor and allow it to warm to the desired reaction temperature (e.g., 10-40 °C), with stirring.
-
Monitor the reaction progress.
-
After completion, carefully vent the excess isobutylene and work up the reaction mixture to isolate the tert-butyl ester.
-
Visualizing Workflows and Relationships
General Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening catalysts in tert-butyl esterification.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in tert-butyl esterification.
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Base-catalyzed selective esterification of alcohols with unactivated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. Activity Comparison of Different Solid Acid Catalysts in Etherification of Glycerol with tert-Butyl Alcohol in Flow and Batch Reactors | Semantic Scholar [semanticscholar.org]
- 9. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 10. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
Monitoring reaction progress for H-Aib-OtBu synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of H-Aib-OtBu (tert-butyl 2-aminoisobutyrate) via the deprotection of Boc-Aib-OH (N-tert-butoxycarbonyl-2-aminoisobutyric acid).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection reaction is incomplete. What are the common causes?
Incomplete deprotection is often due to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough to completely cleave the Boc group. This can be caused by low TFA concentration or degradation of the acid from moisture absorption.[1]
-
Inadequate Reaction Time: While many deprotection reactions are fast, some may require extended periods to reach completion.[2] Sterically hindered substrates can slow the reaction rate.[1][3]
-
Low Reaction Temperature: Standard deprotection is run at room temperature. If the reaction is sluggish, gentle heating might be necessary, but should be done cautiously to avoid side reactions.[3]
-
Poor Reagent Quality: TFA is hygroscopic. The presence of water can decrease its effective acidity, leading to a slower and incomplete reaction.[1][2] Using a fresh, sealed bottle of TFA is recommended.
-
Substrate Solubility: If the Boc-Aib-OH starting material is not fully dissolved in the reaction solvent (e.g., Dichloromethane - DCM), the reaction will be heterogeneous and likely incomplete.[1][3]
Q2: How can I effectively monitor the progress of my reaction?
There are three primary methods to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The product, H-Aib-OtBu, is more polar than the starting material, Boc-Aib-OH, and will have a lower Retention Factor (Rf). Staining the TLC plate with ninhydrin will produce a colored spot (usually yellow or purple) for the product which has a free primary amine, while the starting material will not stain.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate and quantitative assessment by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the reaction's completion by showing the disappearance of the large singlet peak from the Boc group's tert-butyl protons at approximately 1.4 ppm.[3]
Q3: I see an unexpected spot on my TLC/peak in my HPLC. What could it be?
A common side reaction during Boc deprotection is the formation of a tert-butylated byproduct. The tert-butyl cation (tBu⁺) generated during the cleavage can act as an electrophile.[4] While less common with Aib, it can potentially react with trace nucleophiles or, in complex syntheses, with sensitive functional groups on other parts of a molecule.[3][4]
Q4: My final product is an oil/gummy solid and is difficult to handle. How can I improve its isolation?
The product H-Aib-OtBu is a free amine and can be challenging to isolate as a solid. It is standard practice to convert it to a stable salt, such as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, which are typically crystalline solids and easier to handle and store.[5] This can be achieved by dissolving the crude product in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.[5]
Data Presentation: Reaction Monitoring Parameters
The following table summarizes key quantitative data for monitoring the synthesis of H-Aib-OtBu from Boc-Aib-OH. Values can vary based on specific conditions (e.g., TLC solvent system, HPLC gradient).
| Compound | Structure | Molecular Weight ( g/mol ) | Approx. TLC Rf* | Approx. ¹H NMR Chemical Shifts (δ ppm)** |
| Boc-Aib-OH | (CH₃)₃CO-CO-NH-C(CH₃)₂-COOH | 203.24 | 0.6 - 0.7 | 1.45 (s, 9H, Boc t-Butyl) , 1.55 (s, 6H, Aib CH₃) |
| H-Aib-OtBu | H₂N-C(CH₃)₂-CO-O-C(CH₃)₃ | 159.23 | 0.2 - 0.3 | 1.48 (s, 9H, Ester t-Butyl) , 1.40 (s, 6H, Aib CH₃). Note: NH₂ protons may appear as a broad singlet. |
*TLC conditions: Silica gel, 10% Methanol in Dichloromethane. The product is more polar and has a lower Rf. **¹H NMR solvent: CDCl₃. The key diagnostic is the disappearance of the Boc t-Butyl signal around 1.45 ppm.[3][6]
Experimental Protocols
Protocol 1: Synthesis of H-Aib-OtBu (Boc Deprotection)
This protocol describes a general procedure for the acid-catalyzed deprotection of Boc-Aib-OH.
Reagents:
-
Boc-Aib-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Aib-OH (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v).[7] For example, for 10 mL of DCM, add 2.5 mL to 5 mL of TFA.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress every 30-60 minutes using TLC or HPLC (see Protocol 2). A typical reaction time is 1-4 hours.[1]
-
Once the reaction is complete (disappearance of starting material), concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or DCM and carefully add saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude H-Aib-OtBu product, which can be used directly or purified further.[5]
Protocol 2: Monitoring Reaction Progress by HPLC
Equipment and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluent: 50:50 water/acetonitrile
Procedure:
-
Set up the HPLC system with a flow rate of 1.0 mL/min and UV detection at 210-220 nm.
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Prepare a reaction sample by taking a small aliquot (e.g., 5-10 µL) from the reaction mixture, quenching it in a vial with the sample diluent.
-
Inject the prepared sample onto the HPLC.
-
Run a linear gradient to elute the compounds. A typical scouting gradient is 5% to 95% Mobile Phase B over 20-30 minutes.
-
Analyze the chromatogram. Boc-Aib-OH is less polar and will have a longer retention time than the more polar product, H-Aib-OtBu. The reaction is complete when the peak corresponding to Boc-Aib-OH is no longer detected.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of H-Aib-OtBu.
Caption: A decision workflow for troubleshooting H-Aib-OtBu synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude tert-Butyl 2-amino-2-methylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude tert-Butyl 2-amino-2-methylpropanoate.
Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Low Yield After Aqueous Work-up
-
Question: I seem to be losing a significant amount of my product during the aqueous extraction and washing steps. What could be the cause and how can I mitigate this?
-
Answer: this compound, particularly in its free base form, can have some solubility in water. Additionally, if the pH of the aqueous layer is not basic enough, the amino group can be protonated, increasing its water solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction by adding a suitable base like sodium carbonate or a dilute sodium hydroxide solution. This will keep the amino group in its free base form, which is less soluble in water.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the solubility of the organic product in the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Issue 2: Product Oiling Out During Recrystallization
-
Question: When I try to recrystallize my crude product, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, inhibiting crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System Modification: Try a solvent system with a lower boiling point. If you are using a single solvent, consider a mixed solvent system. For the hydrochloride salt, a mixture of ethanol and diethyl ether or isopropyl acetate and hexanes can be effective. Start by dissolving the crude product in a minimal amount of the more soluble solvent (e.g., ethanol) and then slowly add the less soluble solvent (e.g., diethyl ether) until turbidity persists.
-
Lower Crystallization Temperature: After dissolving the compound at an elevated temperature, allow it to cool slowly to room temperature before placing it in a colder environment (e.g., refrigerator or ice bath). A slower cooling process encourages the formation of well-defined crystals.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Question: I am having trouble separating my product from a closely eluting impurity on a silica gel column. How can I improve the separation?
-
Answer: Co-elution occurs when the polarity of the product and the impurity are very similar. Adjusting the mobile phase and other chromatographic parameters can enhance separation.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use a less polar solvent system. A common mobile phase for this compound is a gradient of ethyl acetate in hexanes. Decreasing the percentage of the more polar solvent (ethyl acetate) will increase the retention time of all compounds and may improve separation.
-
Addition of a Modifier: Since the target compound is an amine, it can interact strongly with the acidic silanol groups on the silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can deactivate these active sites and improve peak shape and resolution.
-
Use of a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.
-
Dry Loading: Instead of loading the sample dissolved in the mobile phase, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column. This can lead to a more uniform starting band and better separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The common impurities depend on the synthetic route used.
-
From 2-amino-2-methylpropanoic acid and isobutylene:
-
Unreacted 2-amino-2-methylpropanoic acid.
-
Polymers of isobutylene.
-
Di-tert-butyl ether (from the reaction of tert-butanol, which can form in situ, with isobutylene).
-
-
From 2-amino-2-methylpropanoic acid and tert-butanol:
-
Unreacted 2-amino-2-methylpropanoic acid.
-
Unreacted tert-butanol.
-
Di-tert-butyl ether (a common byproduct in acid-catalyzed reactions of tert-butanol).
-
Q2: How can I best monitor the purity of my product during the purification process?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography purification and to assess the purity of fractions. A suitable mobile phase is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent tailing. Visualization can be achieved with UV light (if the compound or impurities are UV active) and/or by staining with ninhydrin (which reacts with the primary amine to give a colored spot).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for assessing the purity of the volatile this compound. The compound will likely require derivatization (e.g., silylation) to improve its volatility and chromatographic performance. This technique can help identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for confirming the structure of the purified product and identifying impurities. The presence of unreacted starting materials or byproducts can often be detected by characteristic signals in the NMR spectrum.
Q3: My final product is a salt (hydrochloride). Do I need to convert it to the free base before use in my next reaction?
A3: This depends entirely on the requirements of your subsequent reaction.
-
If your next step involves a reaction at the amino group that is sensitive to acid or requires the amine to be a free nucleophile (e.g., acylation, alkylation), you will need to neutralize the hydrochloride salt to the free base. This is typically done by treating the salt with a mild base (e.g., sodium bicarbonate, triethylamine) in an appropriate solvent.
-
If your reaction is compatible with the presence of the hydrochloride salt, or if it is performed under conditions that would neutralize the salt anyway, you may be able to use it directly. Always check the compatibility of your reaction conditions.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound. The exact values will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Recovery Yield (%) |
| Recrystallization (as HCl salt) | 80-90 | >98 | 70-85 |
| Fractional Distillation (free base) | 70-85 | >97 | 60-80 |
| Flash Column Chromatography (free base) | 50-80 | >99 | 75-90 |
Table 2: Analytical Data for Pure this compound
| Analytical Technique | Expected Result |
| 1H NMR (CDCl3, 400 MHz) | δ 1.45 (s, 9H, C(CH3)3), 1.30 (s, 6H, C(CH3)2), 1.60 (br s, 2H, NH2) |
| 13C NMR (CDCl3, 100 MHz) | δ 176.5 (C=O), 80.5 (O-C(CH3)3), 55.0 (C(CH3)2), 28.0 (O-C(CH3)3), 25.5 (C(CH3)2) |
| GC-MS (as TBDMS derivative) | A single major peak with a characteristic fragmentation pattern (e.g., loss of a tert-butyl group, M-57). |
| Appearance | Colorless to pale yellow oil (free base) or white to off-white solid (hydrochloride salt). |
Experimental Protocols
Protocol 1: Purification by Recrystallization (as Hydrochloride Salt)
-
Dissolution: In a fume hood, dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether or isopropyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography (as Free Base)
-
Prepare the Column:
-
Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound (free base) in a minimal amount of the mobile phase. For basic compounds, it is often beneficial to add 0.5-1% triethylamine to the mobile phase to prevent tailing.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound as an oil.
-
Protocol 3: Purity Analysis by GC-MS (after derivatization)
-
Sample Preparation:
-
Accurately weigh a small amount of the purified product (approx. 1 mg) into a vial.
-
Add a suitable solvent (e.g., acetonitrile) and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
-
Heat the mixture according to the derivatizing agent's protocol (e.g., 60-100 °C for 30-60 minutes).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms or equivalent).
-
Program the oven temperature with a gradient to ensure good separation (e.g., start at 50-100 °C and ramp up to 250-300 °C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time and peak area of the main product.
-
Examine the mass spectrum of the main peak to confirm its identity.
-
Identify any impurity peaks and, if possible, their structures based on their mass spectra.
-
Calculate the purity of the sample based on the relative peak areas (assuming similar response factors for the impurities).
-
Visualizations
Validation & Comparative
Purity Assessment of tert-Butyl 2-amino-2-methylpropanoate: A Comparative Guide to 1H NMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of tert-Butyl 2-amino-2-methylpropanoate.
This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes workflow visualizations to aid in the selection of the most appropriate analytical method for your specific needs.
Introduction to Purity Analysis
This compound is a valuable building block in organic synthesis, particularly in the preparation of peptides and other pharmaceutically relevant molecules. Its purity is critical as impurities can lead to unwanted side reactions, affect reaction kinetics, and compromise the integrity of the final product. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential contaminants.
¹H NMR Spectroscopy for Purity Determination
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis to determine the purity of a sample. By comparing the integrals of the signals corresponding to the analyte with those of a certified internal standard, a direct measure of purity can be obtained.
Expected ¹H NMR Spectral Data for this compound:
The ¹H NMR spectrum of pure this compound is expected to show two distinct singlets in a non-protic solvent like CDCl₃.
-
tert-Butyl group (-C(CH₃)₃): A singlet appearing at approximately 1.46 ppm . The nine equivalent protons of the tert-butyl group give rise to a strong, sharp signal.
-
Methyl groups (-C(CH₃)₂): A singlet appearing at approximately 1.35 ppm . The six equivalent protons of the two methyl groups attached to the quaternary carbon also produce a distinct singlet.
-
Amine group (-NH₂): A broad singlet that can appear over a wide range of chemical shifts, typically between 1.5 and 3.5 ppm , and its position is highly dependent on concentration and the solvent used. In many cases, this signal may be broad and difficult to integrate accurately.
Integration: The expected integration ratio of the tert-butyl protons to the gem-dimethyl protons is 9:6, which simplifies to 3:2.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on various factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Quantitative analysis based on the ratio of signal integrals of the analyte to a certified internal standard. Provides structural confirmation. | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection and identification. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of an internal standard. | Dissolution in a suitable solvent and filtration. Derivatization may be required for detection. | Derivatization is typically necessary to increase volatility and thermal stability. |
| Common Impurities Detected | Starting materials, residual solvents, and by-products with unique proton signals. | Non-volatile and thermally labile impurities. | Volatile and semi-volatile impurities, including residual solvents and derivatized by-products. |
| Strengths | - Provides structural information- Primary analytical method for quantitative analysis (qNMR)- Non-destructive | - High resolution and sensitivity- Well-established for routine purity analysis- Can be automated for high throughput | - High sensitivity and selectivity- Provides molecular weight and fragmentation information for impurity identification |
| Limitations | - Lower sensitivity compared to chromatographic methods- Signal overlap can complicate analysis | - Requires a suitable chromophore for UV detection or a universal detector- Reference standards are needed for impurity identification and quantification | - Not suitable for non-volatile or thermally labile compounds- Derivatization can introduce artifacts |
Experimental Protocols
4.1. ¹H NMR Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Dissolve both the sample and the internal standard in 0.75 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Number of Scans: 16-32 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): A minimum of 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds for quantitative analysis).
Data Analysis:
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the well-resolved signals of the analyte (e.g., the tert-butyl signal at ~1.46 ppm) and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
4.2. High-Performance Liquid Chromatography (HPLC)
Since this compound lacks a strong UV chromophore, pre-column derivatization is often necessary for sensitive UV detection. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol.
Instrumentation: HPLC system with a UV or fluorescence detector.
Chromatographic Conditions (Example Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: 0.1% Trifluoroacetic acid in Water and B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm) after OPA derivatization.
-
Injection Volume: 10 µL.
Sample Preparation (with OPA derivatization):
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., water/acetonitrile).
-
In a vial, mix a small volume of the sample solution with the OPA derivatizing reagent and allow it to react according to the reagent manufacturer's instructions.
-
Inject the derivatized sample onto the HPLC system.
4.3. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. A common approach is silylation to form a more volatile tert-butyldimethylsilyl (TBDMS) derivative.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Derivatization and GC-MS Conditions (Example Method):
-
Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Derivatization Procedure:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a solution of MTBSTFA in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70-100 °C for 30-60 minutes.
-
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Visualization of Analytical Workflows
5.1. ¹H NMR Purity Assessment Workflow
Caption: Workflow for purity assessment by ¹H NMR.
5.2. HPLC Purity Assessment Workflow
Caption: Workflow for purity assessment by HPLC.
5.3. GC-MS Purity Assessment Workflow
Caption: Workflow for purity assessment by GC-MS.
Conclusion
The selection of the most suitable analytical technique for determining the purity of this compound depends on the specific analytical needs.
-
¹H NMR is an excellent primary method for unambiguous structural confirmation and accurate purity determination (qNMR) without the need for a specific reference standard of the analyte. It is particularly useful for identifying and quantifying known impurities.
-
HPLC is a versatile and robust technique for routine purity analysis, especially for non-volatile impurities. Its high-throughput capabilities make it suitable for quality control in a production environment.
-
GC-MS offers unparalleled sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities. The mass spectral data provides valuable information for the structural elucidation of unknown contaminants.
For a comprehensive purity assessment, a combination of these techniques is often employed. ¹H NMR can provide an absolute purity value, while HPLC and GC-MS can be used to profile and identify trace impurities that may not be detectable by NMR.
A Head-to-Head Battle: Tert-Butyl Ester vs. Methyl Ester for Amino Acid Protection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success. The carboxyl group of amino acids, a primary site of reactivity, must be temporarily masked to prevent unwanted side reactions during peptide chain elongation. Among the arsenal of available protecting groups, tert-butyl (tBu) esters and methyl (Me) esters are two of the most fundamental and widely employed choices.
This comprehensive guide provides an objective, data-supported comparison of tert-butyl and methyl esters for amino acid protection. We will delve into their relative stability, deprotection conditions, propensity for side reactions, and overall impact on peptide synthesis efficiency, supported by experimental protocols and quantitative data to inform your selection process.
At a Glance: Key Performance Characteristics
| Feature | Tert-Butyl Ester | Methyl Ester |
| Primary Protection Strategy | Predominantly used for side-chain protection in Fmoc/tBu SPPS. | Primarily used for C-terminal protection in solution-phase or Boc-based SPPS. |
| Stability to Base | High stability, compatible with repeated piperidine treatments for Fmoc removal.[1] | Labile to basic conditions (saponification), incompatible with Fmoc strategy for side-chain protection. |
| Deprotection Conditions | Mildly acidic (e.g., Trifluoroacetic Acid - TFA).[2] | Basic (saponification with NaOH or LiOH) or strongly acidic conditions.[3][4] |
| Orthogonality in Fmoc SPPS | Fully orthogonal, allowing for selective deprotection.[] | Not orthogonal for side-chain protection due to base lability. |
| Key Side Reactions | Aspartimide formation, particularly in Asp-Gly sequences. Alkylation of sensitive residues (Trp, Met) by the t-butyl cation.[6] | Racemization can occur during basic deprotection (saponification).[3] |
| Byproducts of Deprotection | Volatile isobutylene and the carboxylic acid.[7] | Methanol and the carboxylate salt. |
Stability Profile: A Tale of Two Chemistries
The fundamental difference between tert-butyl and methyl esters lies in their stability profiles, which dictates their application in peptide synthesis.
Tert-butyl esters are renowned for their robustness under basic and nucleophilic conditions, a cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][] Their steric bulk effectively shields the carbonyl carbon from nucleophilic attack. However, they are readily cleaved under acidic conditions through a mechanism that generates a stable tertiary carbocation. This acid lability allows for the simultaneous deprotection of side-chain protecting groups and cleavage of the peptide from the resin in a single step using a reagent such as trifluoroacetic acid (TFA).
Methyl esters , in contrast, are stable to the acidic conditions used for the removal of Boc groups, making them suitable for the C-terminal protection of the first amino acid in Boc-based SPPS. However, their susceptibility to base-catalyzed hydrolysis (saponification) renders them incompatible with the piperidine treatment used for Fmoc removal, limiting their use for side-chain protection in this strategy.[3]
Deprotection: Precision vs. Brute Force
The conditions required to remove these protecting groups are a critical consideration, impacting the integrity of the final peptide.
Tert-butyl ester deprotection is typically achieved with high efficiency using TFA. The byproducts, isobutylene and the carboxylic acid, are easily removed, simplifying purification.[7]
Methyl ester deprotection via saponification requires careful control of reaction conditions to avoid side reactions, most notably racemization of the C-terminal amino acid.[3] Alternative, milder methods for methyl ester cleavage have been developed, such as using lithium iodide, to mitigate the risk of epimerization.[8]
The Achilles' Heel: Common Side Reactions
Both protecting groups are associated with specific side reactions that can compromise the yield and purity of the target peptide.
Aspartimide Formation with Tert-Butyl Esters: A significant challenge in Fmoc/tBu SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate, particularly at Asp-Gly and Asp-Ser sequences.[9][10] This can lead to the formation of β- and D-aspartyl peptides, which are difficult to separate from the desired product. Research has shown that using sterically bulkier ester protecting groups on the aspartic acid side chain can reduce the incidence of aspartimide formation compared to the standard tert-butyl ester.[11][12][13]
Racemization during Methyl Ester Saponification: The basic conditions employed for the saponification of methyl esters can lead to the abstraction of the α-proton of the C-terminal amino acid, resulting in racemization.[3] This is a significant concern when synthesizing peptides where stereochemical integrity is paramount.
While direct quantitative comparisons are sequence-dependent, the following table summarizes the general propensity for key side reactions:
| Side Reaction | Tert-Butyl Ester | Methyl Ester | Mitigation Strategies |
| Aspartimide Formation | Prone, especially in Asp-Gly sequences.[9][10] | Not a primary concern as it's not used for side-chain protection in Fmoc SPPS. | Use of bulkier side-chain protecting groups (e.g., OMpe, OEpe), optimized coupling reagents, and shorter base exposure times.[10][11] |
| Racemization | Low risk during TFA deprotection.[14] | Significant risk during saponification.[3] | Use of milder deprotection methods (e.g., LiI), careful control of temperature and reaction time.[8] |
| Alkylation of Sensitive Residues | The liberated t-butyl cation can alkylate Trp and Met residues.[6] | Not applicable. | Use of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail. |
Experimental Protocols
Protection of Amino Acids
Protocol 1: Synthesis of N-Fmoc-Amino Acid Tert-Butyl Esters
This protocol is adapted from a procedure utilizing tert-butyl acetate and a strong acid catalyst.[7][15]
-
Dissolution: Suspend the N-Fmoc protected amino acid (1 equivalent) in tert-butyl acetate (10-20 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add perchloric acid (1.1 equivalents) with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a cold, saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of Amino Acid Methyl Ester Hydrochlorides
This protocol utilizes thionyl chloride in methanol for efficient esterification.
-
Suspension: Suspend the amino acid (1 equivalent) in methanol (5-10 volumes) and cool to -10 °C in an ice-salt bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains below 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Isolation: Remove the solvent under reduced pressure to yield the amino acid methyl ester hydrochloride as a white solid. The product can be triturated with cold diethyl ether to remove any remaining impurities.
Deprotection of Protected Amino Acids
Protocol 3: TFA-Mediated Deprotection of Tert-Butyl Esters
This is a standard protocol for the final cleavage step in Fmoc/tBu SPPS.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Protocol 4: Saponification of N-Fmoc-Amino Acid Methyl Esters with Lithium Hydroxide
This protocol describes a mild saponification procedure to minimize racemization.[4]
-
Dissolution: Dissolve the N-Fmoc-amino acid methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1 N HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc-amino acid.
Visualizing the Chemistry: Workflows and Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion: Making the Right Choice
The selection between tert-butyl and methyl esters for amino acid protection is not a matter of inherent superiority but of strategic application.
Tert-butyl esters are the undisputed champions for the side-chain protection of acidic amino acids in the context of Fmoc-based solid-phase peptide synthesis. Their stability to the basic conditions of Fmoc deprotection and their clean, acid-labile cleavage make them an invaluable tool for the synthesis of complex peptides. However, researchers must be vigilant about the potential for aspartimide formation and employ appropriate mitigation strategies.
Methyl esters remain a workhorse for the C-terminal protection of the initial amino acid, particularly in solution-phase and Boc-based solid-phase strategies. Their ease of introduction and stability to acidic N-terminal deprotection are key advantages. The primary drawback is the risk of racemization during saponification, which necessitates careful control of deprotection conditions or the use of alternative, milder cleavage reagents.
Ultimately, a thorough understanding of the chemistry of both protecting groups, coupled with a careful consideration of the specific peptide sequence and the overall synthetic strategy, will empower researchers to make the optimal choice, maximizing both the yield and purity of their target molecules.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Aminoisobutyric Acid Esters
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, and its esters are crucial building blocks in the development of peptides and pharmaceuticals. This guide provides a comparative overview of alternative methods for synthesizing 2-aminoisobutyric acid esters, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.
This document outlines and contrasts several key synthetic strategies, including the Strecker synthesis, the Bucherer-Bergs reaction, and an asymmetric alkylation approach. Each method is evaluated based on yield, reaction conditions, and scalability, with quantitative data summarized for ease of comparison.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Intermediates | Typical Yield | Key Advantages | Key Disadvantages |
| Strecker Synthesis & Esterification | Acetone, Ammonium Chloride, Sodium Cyanide, Alcohol, Acid/Thionyl Chloride | 2-Aminoisobutyronitrile | 30-33% (for the acid) | Well-established, readily available starting materials. | Use of highly toxic cyanide, multi-step process for the ester.[1] |
| Bucherer-Bergs Reaction & Esterification | Acetone, Potassium Cyanide, Ammonium Carbonate, Alcohol, Acid | 5,5-Dimethylhydantoin | Good to excellent (for hydantoin) | One-pot synthesis of the hydantoin intermediate. | Requires hydrolysis of the stable hydantoin ring before esterification.[2] |
| Asymmetric Alkylation | L-Alanine derivative, Methyl Iodide | N-protected-L-alanine methyl ester | ~53% (overall from L-alanine) | Enantioselective, provides access to chiral esters.[3][4] | Requires a chiral auxiliary and cryogenic conditions. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic approach, the following diagrams were generated.
Experimental Protocols
Strecker Synthesis of 2-Aminoisobutyric Acid and Subsequent Esterification
This method involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the amino acid and subsequent esterification.[1]
Part A: Synthesis of 2-Aminoisobutyric Acid [1]
-
Reaction Setup: In a round-bottom flask, a solution of ammonium chloride (3.7 moles) in water is prepared and cooled to 5-10°C.
-
Addition of Reagents: A solution of acetone (3 moles) in ether is added with stirring. Subsequently, a solution of sodium cyanide (3.2 moles) in water is added at a rate that maintains the temperature below 10°C.
-
Reaction and Extraction: The mixture is stirred for one hour and then allowed to stand overnight. The ether layer is separated, and the aqueous layer is extracted multiple times with ether.
-
Formation of Aminonitrile: The combined ether extracts are distilled to yield a residue of acetone cyanohydrin, which is then dissolved in methanol and saturated with ammonia gas. The mixture is left for two to three days.
-
Hydrolysis: After removing excess ammonia and methanol, the residue is refluxed with 48% hydrobromic acid for two hours.
-
Isolation: The hydrobromic acid is distilled off under reduced pressure. The residue is dissolved in methanol, and pyridine is added to precipitate the free amino acid. The product is collected by filtration, washed with methanol, and dried. The reported yield is 30-33%.[1]
Part B: Esterification to Methyl 2-Aminoisobutyrate Hydrochloride [5]
-
Reaction Setup: (S)-2-aminobutyric acid hydrochloride salt (90 g) is suspended in methanol (1 L) and cooled to below 5°C.
-
Esterification: Thionyl chloride (80 mL) is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 18 hours.
-
Isolation: Insoluble material is removed by filtration, and the filtrate is concentrated under reduced pressure to yield methyl (S)-2-aminobutyrate hydrochloride as a white solid (Yield: 109 g).[5]
Bucherer-Bergs Reaction for 5,5-Dimethylhydantoin and Subsequent Conversion
This one-pot reaction synthesizes a hydantoin intermediate, which can then be hydrolyzed and esterified.
Part A: Synthesis of 5,5-Dimethylhydantoin
-
General Procedure: A ketone (e.g., acetone) is heated with potassium cyanide and ammonium carbonate in aqueous ethanol. The reaction typically proceeds at 60-70°C.[2] The resulting 5,5-dimethylhydantoin precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Part B: Hydrolysis and Esterification
-
Hydrolysis: The 5,5-dimethylhydantoin is hydrolyzed to 2-aminoisobutyric acid by heating with a strong acid or base.
-
Esterification: The resulting 2-aminoisobutyric acid is then esterified using a method similar to the one described for the Strecker synthesis product.
Asymmetric Synthesis of Methyl 2-Aminoisobutyrate via Alkylation
This method allows for the enantioselective synthesis of 2-aminoisobutyric acid esters starting from a chiral precursor.[3][4]
-
Preparation of the Chiral Auxiliary: A cyclic naphthamide derivative of L-alanine is prepared, yielding the starting material in 57% yield.[3][4]
-
Alkylation: The L-alanine derivative (2.80 mmol) is dissolved in THF and cooled to -78°C. A precooled THF solution of potassium hexamethyldisilazide (5.88 mmol) is added over 3 minutes. After 4 minutes, an excess of methyl iodide (13.99 mmol) is added.
-
Deprotection and Esterification: The resulting protected Aib derivative is deprotected by refluxing in 47% hydrobromic acid for 18 hours. The aqueous phase is evaporated to dryness. Methanol and thionyl chloride are then added, and the mixture is refluxed for 1 hour to afford the methyl ester hydrochloride salt. This final step yields the product in 93% from the protected intermediate.[3]
Conclusion
The choice of synthetic method for 2-aminoisobutyric acid esters depends on several factors, including the desired stereochemistry, scale of the reaction, and availability of starting materials and reagents.
-
The Strecker synthesis is a classic and versatile method, but it involves the use of highly toxic cyanide and is a multi-step process to obtain the final ester.
-
The Bucherer-Bergs reaction offers a convenient one-pot synthesis of the hydantoin intermediate, which can be a stable precursor for the amino acid. However, the subsequent hydrolysis of the hydantoin can require harsh conditions.
-
The asymmetric alkylation approach is advantageous for obtaining enantiomerically enriched esters, which is often a critical requirement in pharmaceutical applications. This method, however, involves a chiral auxiliary and cryogenic conditions, which may not be suitable for all laboratory settings.
Researchers should carefully consider these factors to select the most appropriate synthetic route for their specific needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
Efficacy of H-Aib-OtBu Compared to Other Protected Aib Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of H-Aib-OtBu with other commonly used protected α-aminoisobutyric acid (Aib) derivatives, namely Fmoc-Aib-OH, Boc-Aib-OH, and Z-Aib-OH, in peptide synthesis. The inclusion of the sterically hindered, achiral Aib residue is a crucial strategy for inducing and stabilizing helical conformations in peptides, thereby enhancing their biological activity and resistance to proteolytic degradation. The choice of protecting group for Aib significantly impacts coupling efficiency, potential side reactions, and overall synthetic strategy. This document presents a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.
Data Presentation: Quantitative Comparison of Protected Aib Derivatives
The following tables summarize key performance indicators for H-Aib-OtBu and its alternatives. It is important to note that direct head-to-head comparative studies under identical conditions are scarce in the literature. Therefore, the presented data is a synthesis of reported values from various studies and established principles of peptide chemistry.
Table 1: Comparison of Coupling Efficiency and Synthesis Strategy
| Derivative | Protecting Group Strategy | Primary Application | Typical Coupling Efficiency (%) | Key Considerations |
| H-Aib-OtBu | C-terminal OtBu protection, free N-terminus | Solution-phase peptide synthesis (SPPS), Fragment condensation | 85-95% | Requires N-protection of the coupling partner. OtBu group is acid-labile. |
| Fmoc-Aib-OH | N-terminal Fmoc protection | Solid-phase peptide synthesis (Fmoc/tBu strategy) | >95% (with optimized conditions)[1] | Steric hindrance necessitates potent coupling reagents (e.g., HATU, HCTU, COMU) and may require double coupling or elevated temperatures.[2] |
| Boc-Aib-OH | N-terminal Boc protection | Solid-phase peptide synthesis (Boc/Bzl strategy), Solution-phase synthesis | 90-98% | Requires strong acid (e.g., TFA) for deprotection at each cycle in SPPS.[3] |
| Z-Aib-OH | N-terminal Z (Cbz) protection | Solution-phase peptide synthesis | 80-90% | Deprotection via catalytic hydrogenation, which may not be compatible with all functional groups. |
Table 2: Racemization and Deprotection Yields
| Derivative | Racemization of Adjacent Residue | Deprotection Method | Typical Deprotection Yield (%) |
| H-Aib-OtBu | Low; steric hindrance of Aib can influence the rate | Trifluoroacetic acid (TFA) | >95%[4] |
| Fmoc-Aib-OH | Low with appropriate coupling reagents | 20% Piperidine in DMF | >99% |
| Boc-Aib-OH | Low | Trifluoroacetic acid (TFA) | >98%[5] |
| Z-Aib-OH | Low | Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) | >95%[6][7] |
Experimental Protocols
Detailed methodologies for key experiments involving the incorporation of Aib derivatives are provided below.
Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to H-Aib-OtBu
This protocol describes a general procedure for the synthesis of a dipeptide using H-Aib-OtBu in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)
-
H-Aib-OtBu·HCl (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[8]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[8]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amine: Dissolve H-Aib-OtBu·HCl in anhydrous DCM and add DIPEA (1.1 eq). Stir the solution at room temperature for 20 minutes.[8]
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid and HOBt in anhydrous DCM. Cool the solution to 0 °C.[8]
-
Coupling Reaction: To the cooled carboxylic acid solution, add EDC and stir for 10 minutes at 0 °C to pre-activate. Add the neutralized H-Aib-OtBu solution to this mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude dipeptide by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide using Fmoc-Aib-OH
This protocol outlines the manual incorporation of a sterically hindered Fmoc-Aib-OH residue during Fmoc/tBu SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in DMF
-
Fmoc-Aib-OH (3 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq)[9]
-
N,N-Diisopropylethylamine (DIPEA) (6 eq)
-
Anhydrous DMF
-
DCM
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation of Fmoc-Aib-OH: In a separate vessel, dissolve Fmoc-Aib-OH and HATU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.[9]
-
Coupling: Add the activated Fmoc-Aib-OH solution to the resin and agitate for 2-4 hours at room temperature.[9]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.[9]
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Mandatory Visualization
Workflow for Peptide Synthesis
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis, highlighting the key steps where different protected Aib derivatives would be employed.
Caption: Generalized workflows for Solid-Phase and Solution-Phase Peptide Synthesis.
Signaling Pathway: Inhibition of the p53-MDM2 Interaction
Aib-containing peptides are instrumental in designing α-helical mimics that can inhibit protein-protein interactions. A prominent example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy. The following diagram illustrates this signaling pathway.
Caption: Inhibition of the p53-MDM2 interaction by an Aib-containing helical peptide.
In the diagram, the oncoprotein MDM2 binds to the tumor suppressor p53, leading to its ubiquitination and subsequent degradation by the proteasome.[11][12] This abrogates the tumor-suppressive functions of p53. Aib-containing helical peptides can be designed to mimic the α-helical domain of p53 that binds to MDM2.[13] By competitively binding to MDM2, these peptides inhibit the p53-MDM2 interaction, thereby stabilizing p53 and allowing it to induce cell cycle arrest and apoptosis in cancer cells.[1][14]
Conclusion
The choice between H-Aib-OtBu and other protected Aib derivatives is primarily dictated by the intended synthetic strategy. H-Aib-OtBu is a valuable reagent for solution-phase synthesis and fragment condensation, offering a C-terminally protected building block with a free amine for coupling. In contrast, Fmoc-Aib-OH is the standard choice for modern solid-phase peptide synthesis due to the mild cleavage conditions of the Fmoc group, although its steric hindrance requires optimized coupling protocols. Boc-Aib-OH remains a viable option for Boc/Bzl SPPS and solution-phase synthesis, while Z-Aib-OH is predominantly used in solution-phase strategies where hydrogenolysis is a compatible deprotection method.
For the successful incorporation of any Aib derivative, careful consideration of the steric hindrance is paramount. The use of potent coupling reagents, optimized reaction times, and in some cases, elevated temperatures or double coupling, are often necessary to achieve high yields and purity. The unique conformational constraints imposed by Aib make it an indispensable tool in the design of structurally defined peptides with enhanced therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Removing the C-terminal protecting group enlarges the crystal size: Z-(Gly-Aib)2-OH·H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53–MDM2/MDMX Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating the Gauntlet: A Comparative Guide to LC-MS Validation of Peptides Containing 2-Amino-2-methylpropanoate
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug development, imbuing therapeutic candidates with enhanced stability, constrained conformations, and improved pharmacological profiles. Among these, 2-amino-2-methylpropanoate, also known as α-aminoisobutyric acid (Aib), is frequently employed to induce and stabilize helical secondary structures. However, the very properties that make Aib a valuable tool for peptide design introduce significant challenges for their synthesis, purification, and subsequent validation by Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides a comparative overview of strategies and experimental considerations for the successful LC-MS validation of Aib-containing peptides. We will delve into the unique chromatographic behaviors and mass spectrometric characteristics of these molecules, offering detailed experimental protocols and data-driven comparisons to guide researchers in this complex analytical landscape.
The Aib Challenge: Unique Hurdles in Peptide Analysis
The presence of the sterically hindered Aib residue can lead to difficulties during solid-phase peptide synthesis (SPPS), including incomplete couplings.[1][2] This can result in a higher prevalence of deletion sequences and other impurities that must be resolved from the target peptide. Furthermore, the helix-inducing nature of Aib can alter a peptide's solubility and chromatographic behavior, necessitating specialized purification and analytical strategies.[1]
For LC-MS analysis, the primary challenge lies in developing robust methods that can adequately separate the Aib-containing peptide from closely related impurities while achieving sensitive and informative mass spectrometric detection and fragmentation for sequence confirmation.
Experimental Protocols for LC-MS Validation
A successful validation hinges on meticulous optimization of each stage of the LC-MS workflow, from sample preparation to data acquisition.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex biological matrices like plasma, SPE is crucial for removing interferences such as salts and proteins that can compromise both the LC separation and MS detection.
-
Objective: To concentrate the peptide of interest and remove matrix components.
-
Materials:
-
SPE Cartridge (e.g., C18)
-
Wash Solution 1: Deionized Water
-
Wash Solution 2: 60:40 Methanol/Deionized Water
-
Elution Buffer: 0.1% Formic Acid in Methanol
-
Reconstitution Solution: 60:40:0.08 Methanol/Deionized Water/Formic Acid
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of the methanol/water mixture.[3]
-
Elute the peptide with 1 mL of the 0.1% formic acid in methanol solution.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.[3]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution for LC-MS/MS injection.[3]
-
Liquid Chromatography: Achieving Optimal Separation
The choice of HPLC column and mobile phase additives is critical for resolving the Aib-containing peptide from impurities.
-
Instrumentation: UFLC/HPLC system coupled to a mass spectrometer.
-
Column: Jupiter® C18, 5 µm, 50 x 4.6 mm, 300 Å (or equivalent reversed-phase column).[3]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 30 µL.[3]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 3.0 | 20 | 80 |
| 4.0 | 20 | 80 |
| 4.1 | 95 | 5 |
| 6.0 | 95 | 5 |
Table based on a generic gradient program, which should be optimized for the specific peptide.[3]
Tandem Mass Spectrometry (MS/MS): Confirmation of Identity
MS/MS analysis provides fragmentation data to confirm the peptide sequence.
-
Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive Ion ESI.
-
Source Parameters (Example):
-
MS/MS Method:
-
Perform a full scan (MS1) to identify the precursor ion (the protonated molecule, [M+H]⁺, [M+2H]²⁺, etc.).
-
Select the precursor ion for fragmentation.
-
Fragment the ion using Collision-Induced Dissociation (CID) with an inert gas (e.g., nitrogen or argon).
-
Acquire the product ion spectrum (MS2).
-
Analyze the resulting b- and y-ion series to confirm the amino acid sequence.[5][6]
-
Comparative Data Presentation
The selection of appropriate analytical conditions has a profound impact on the quality of the validation data. The tables below summarize key comparisons.
Table 1: Comparison of HPLC Columns for Aib-Peptide Separation
| Feature | C18 Column | C8 Column | Rationale for Aib-Peptides |
| Alkyl Chain Length | 18 carbons | 8 carbons | C18 is a good starting point for general peptide analysis. C8 may be preferable for very hydrophobic Aib-peptides to prevent excessive retention.[1] |
| Hydrophobicity | High | Moderate | The choice depends on the overall hydrophobicity of the peptide sequence. |
| Retention | Stronger retention | Weaker retention | If retention on C18 is too strong, leading to broad peaks, switching to a C8 can be beneficial.[1] |
| Selectivity | Excellent for a wide range of peptides | Can offer different selectivity, potentially resolving impurities that co-elute on C18.[1] |
Table 2: Comparison of Mobile Phase Additives
| Additive | Concentration | Advantages | Disadvantages | Recommendation |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, resulting in sharp peaks and good resolution.[1] | Strong ion-suppressant in mass spectrometry, reducing sensitivity.[1] | Ideal for HPLC purification and analysis when MS sensitivity is not the primary concern. |
| Formic Acid (FA) | 0.1% | MS-compatible, volatile, and does not significantly suppress the MS signal.[1] | Weaker acid, may result in broader peaks and poorer resolution compared to TFA.[1] | The standard choice for LC-MS applications where MS sensitivity is paramount. |
**Table 3: Representative LC-MS/MS Validation Data for a Hypothetical Peptide (Ac-Tyr-Val-Aib-Lys-NH₂) vs. a Standard Peptide (Ac-Tyr-Val-Ala-Lys-NH₂) **
| Parameter | Standard Peptide (Ac-Tyr-Val-Ala-Lys-NH₂) | Aib-Containing Peptide (Ac-Tyr-Val-Aib-Lys-NH₂) | Comments |
| Theoretical Monoisotopic Mass | 506.28 Da | 520.30 Da | The Aib residue adds 14.02 Da compared to Alanine. |
| Observed [M+H]⁺ (m/z) | 507.29 | 521.31 | The observed mass should be within a few ppm of the theoretical mass for high-resolution MS. |
| Retention Time (RT) | 10.5 min | 11.2 min | The Aib residue can increase hydrophobicity, leading to a longer retention time on a C18 column. |
| Key MS/MS Fragment Ions (y-ions) | y₁: 147.11, y₂: 218.15, y₃: 317.22 | y₁: 147.11, y₂: 232.17, y₃: 331.24 | The mass difference between y₂ and y₁ confirms Lys. The mass difference between y₃ and y₂ confirms Ala in the standard and Aib in the test peptide. |
| Key MS/MS Fragment Ions (b-ions) | b₂: 263.13, b₃: 334.17, b₄: 462.26 | b₂: 263.13, b₃: 348.19, b₄: 476.28 | The mass difference between b₃ and b₂ confirms Ala vs. Aib. The presence of a comprehensive series of b and y ions validates the sequence. |
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in peptide validation.
Alternative and Complementary Validation: Amino Acid Analysis (AAA)
While LC-MS/MS is powerful for sequence confirmation, it cannot easily distinguish between isomers like leucine and isoleucine.[7] Furthermore, for novel peptides or when synthesis is challenging, an orthogonal method is often required. Amino Acid Analysis (AAA) serves as a valuable tool to confirm the amino acid composition of a peptide.[7]
In this method, the peptide is hydrolyzed into its constituent amino acids, which are then derivatized and quantified by LC.[7] This technique can accurately quantify the presence of non-standard residues like 2-aminoisobutyric acid, providing a robust confirmation of the peptide's composition.[7]
Conclusion
The LC-MS validation of peptides containing 2-amino-2-methylpropanoate requires a nuanced approach that accounts for the unique chemical properties imparted by this non-proteinogenic amino acid. Challenges in synthesis and purification necessitate highly efficient and selective chromatographic methods. While the use of formic acid as a mobile phase additive is standard for LC-MS, careful optimization of the chromatographic gradient and column chemistry is essential for resolving impurities. Tandem mass spectrometry provides the definitive sequence confirmation, and a thorough analysis of the fragmentation pattern is required to verify the incorporation of the Aib residue. For an additional layer of validation, particularly in a regulatory or GMP environment, Amino Acid Analysis should be considered as a complementary technique to provide quantitative compositional data. By employing the detailed protocols and comparative strategies outlined in this guide, researchers can confidently navigate the complexities of validating these important therapeutic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
- 4. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. agilent.com [agilent.com]
A Comparative Guide to the Stability of Tert-Butyl and Benzyl Protecting Groups
In the landscape of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the plethora of options, the tert-butyl (t-Bu) and benzyl (Bn) groups are workhorses for the protection of various functionalities, including alcohols, amines, and carboxylic acids. Their widespread use stems from a balance of stability and selective lability. This guide provides an in-depth, objective comparison of the stability of tert-butyl and benzyl protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Comparative Stability
The core difference in the utility of tert-butyl and benzyl protecting groups lies in their orthogonal stability profiles. Tert-butyl groups are characteristically sensitive to acidic conditions while being robust against basic and hydrogenolytic conditions.[1] Conversely, benzyl groups are generally stable to acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis.[1][2] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one group in the presence of the other.
Quantitative Stability and Cleavage Conditions
The choice between a tert-butyl and a benzyl protecting group is often dictated by the specific reaction conditions planned in a synthetic route. The following table summarizes their stability under various conditions with supporting data.
| Condition | Tert-Butyl Group Stability | Benzyl Group Stability |
| Strongly Acidic | Labile. Cleaved by strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[3][4] Complete deprotection is typically achieved at room temperature within 1-5 hours.[3][5] | Generally Stable. Robust towards many acidic conditions.[1] However, very strong acids or Lewis acids can cleave benzyl ethers.[6][7] |
| Weakly Acidic | Generally Stable. Stable to mildly acidic conditions. | Stable. |
| Strongly Basic | Stable. Resistant to strong bases like NaOH or LiOH.[2] | Stable. Resistant to most basic conditions.[1] |
| Weakly Basic | Stable. | Stable. |
| Catalytic Hydrogenolysis | Stable. Unaffected by H₂/Pd/C conditions.[1] | Labile. Readily cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C) under mild, neutral conditions.[1][8][9] |
| Oxidative Cleavage | Stable. | Can be Labile. Can be cleaved by some oxidizing agents like DDQ or CAN, particularly p-methoxybenzyl (PMB) ethers.[10][11] |
| Dissolving Metal Reduction | Stable. | Labile. Can be removed by conditions such as Na in liquid NH₃.[6] |
Deprotection Mechanisms and Workflows
The distinct cleavage mechanisms of tert-butyl and benzyl groups are fundamental to their strategic application.
Tert-Butyl Group Deprotection: Acid-Catalyzed Elimination
The removal of a tert-butyl group proceeds through an acid-catalyzed unimolecular elimination (E1) mechanism. The reaction is initiated by protonation of an oxygen or nitrogen atom attached to the tert-butyl group, followed by the departure of the stable tert-butyl carbocation, which is then neutralized to form isobutylene gas.[3][12]
Benzyl Group Deprotection: Catalytic Hydrogenolysis
The cleavage of a benzyl group is most commonly achieved by catalytic hydrogenolysis. In this process, the substrate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl C-O or C-N bond is reductively cleaved, yielding the deprotected functional group and toluene as a byproduct.[1][8]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for successful deprotection. Below are representative protocols for the cleavage of tert-butyl and benzyl protecting groups.
Protocol 1: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a tert-butyl ester.
Materials:
-
Tert-butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), anisole), if required for sensitive substrates[3]
-
Cold diethyl ether or hexane for precipitation
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the tert-butyl ester-protected compound in an appropriate volume of DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[3]
-
Addition of Scavengers (Optional): If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add appropriate scavengers (typically 2-5% v/v).[3]
-
Addition of TFA: Cool the solution in an ice bath and slowly add TFA. A common ratio is 1:1 DCM:TFA, although concentrations can be adjusted based on the substrate's sensitivity.[4][5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether).
-
Precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane.
-
Collect the solid product by filtration.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of a Benzyl Ether using Catalytic Hydrogenolysis
This protocol outlines a general procedure for the hydrogenolytic cleavage of a benzyl ether.
Materials:
-
Benzyl ether-protected compound
-
Solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture like THF/tert-butyl alcohol/PBS buffer)[1][13]
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas balloon or generator)
-
Filtration aid (e.g., Celite®)
-
Reaction flask and standard hydrogenation apparatus
Procedure:
-
Dissolution: Dissolve the benzyl-protected compound in a suitable solvent in a reaction flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The product can be purified by column chromatography or recrystallization as needed.
Conclusion
The selection of a tert-butyl or benzyl protecting group is a critical decision in the design of a synthetic route. The tert-butyl group offers robust protection under basic and hydrogenolytic conditions, with a facile and specific removal using acids. In contrast, the benzyl group provides stability to both acidic and basic environments, while being selectively cleaved under mild, neutral hydrogenolysis conditions. A thorough understanding of their comparative stabilities and deprotection mechanisms, as outlined in this guide, empowers researchers, scientists, and drug development professionals to devise more efficient and successful synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthesis of H-Aib-OtBu: A Cost-Benefit Analysis
For researchers and professionals in drug development and peptide synthesis, the efficient and cost-effective production of key building blocks is paramount. H-Aib-OtBu (tert-butyl 2-amino-2-methylpropanoate) is a valuable unnatural amino acid derivative widely used in the synthesis of peptides and peptidomimetics to induce specific secondary structures. This guide provides a comparative cost-benefit analysis of three distinct synthetic routes to H-Aib-OtBu, offering detailed experimental protocols, quantitative data, and a qualitative assessment of their respective advantages and disadvantages.
At a Glance: Comparison of H-Aib-OtBu Synthesis Routes
| Parameter | Route 1: Direct Esterification with Isobutylene | Route 2: Transesterification with Tert-Butyl Acetate | Route 3: Esterification with Di-tert-butyl Dicarbonate |
| Yield (%) | 60-75 (estimated) | 60-70 (estimated) | ~90 |
| Purity (%) | >95 (after purification) | >95 (after purification) | >98 (after purification) |
| Cost of Starting Materials ($/mol of Product) | ~$50 - $70 | ~$80 - $100 | ~$150 - $200 |
| Reaction Time (hours) | 24 - 72 | 18 - 24 | 12 - 18 |
| Safety/Environmental Impact | Requires handling of flammable isobutylene gas under pressure. Use of strong acid. | Use of a volatile and flammable solvent/reagent. Use of strong acid. | Use of a moisture-sensitive and thermally labile reagent (Boc₂O). DMAP is toxic. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the three synthesis routes for H-Aib-OtBu.
Experimental Protocols
Route 1: Direct Esterification with Isobutylene and Sulfuric Acid
This method is a classic approach for the synthesis of tert-butyl esters.
Methodology:
-
To a suspension of α-aminoisobutyric acid (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of Aib) in a pressure vessel, cautiously add concentrated sulfuric acid (0.1 eq.).
-
Cool the mixture to -10 °C and carefully introduce condensed isobutylene (2.0 - 3.0 eq.).
-
Seal the vessel and allow the reaction to stir at room temperature for 48-72 hours.
-
Carefully vent the vessel and quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford pure H-Aib-OtBu.
Route 2: Transesterification with Tert-Butyl Acetate and p-Toluenesulfonic Acid
This route offers an alternative to the use of gaseous isobutylene.
Methodology:
-
Suspend α-aminoisobutyric acid (1.0 eq.) in a mixture of tert-butyl acetate (5.0 - 10.0 eq.) and an inert solvent such as cyclohexane.
-
Add p-toluenesulfonic acid monohydrate (1.1 eq.) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) for 18-24 hours with a Dean-Stark apparatus to remove the acetic acid byproduct.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain H-Aib-OtBu.
Route 3: Esterification using Di-tert-butyl Dicarbonate and DMAP
This method, adapted from Boc-protection chemistry, provides a high-yielding synthesis of the desired ester.
Methodology:
-
Suspend α-aminoisobutyric acid (1.0 eq.) in dichloromethane (DCM, approx. 15 mL per gram of Aib).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with a 5% aqueous citric acid solution (2 x 30 mL) to remove DMAP, followed by saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes) to yield H-Aib-OtBu.
Cost-Benefit Analysis
A Comparative Guide to H-Aib-OtBu Hydrochloride Salt and its Free Base for Researchers
For researchers and professionals in drug development and peptide synthesis, the choice between using a free base or a salt form of a chemical intermediate is a critical decision that can significantly impact the handling, stability, and reactivity of the compound. This guide provides a detailed comparison of the hydrochloride salt and the free base of α-aminoisobutyric acid tert-butyl ester (H-Aib-OtBu), a common building block in peptide chemistry. While direct comparative experimental data for these two specific forms is not extensively published, this guide leverages established principles of organic chemistry and data from closely related compounds to provide a comprehensive overview of their expected properties and characterization methods.
Physicochemical Properties: A Comparative Overview
The primary difference between H-Aib-OtBu hydrochloride and its free base lies in the protonation state of the primary amine. The hydrochloride salt exists as an ammonium chloride, which imparts distinct physicochemical properties compared to the neutral amine of the free base. These differences are crucial for determining the optimal form for specific applications.
| Property | H-Aib-OtBu Hydrochloride Salt | H-Aib-OtBu Free Base | Rationale for Difference |
| Molecular Formula | C₈H₁₈ClNO₂ | C₈H₁₇NO₂ | Addition of HCl to the free base. |
| Molecular Weight | 195.7 g/mol | 159.23 g/mol | The addition of a hydrogen chloride molecule increases the molecular weight. |
| Appearance | Typically a white to off-white crystalline solid. | Expected to be a colorless oil or low-melting solid. | Salt formation generally leads to a more crystalline and solid material. |
| Solubility | Generally more soluble in polar protic solvents like water and alcohols. Less soluble in nonpolar organic solvents.[1] | Generally more soluble in nonpolar organic solvents and less soluble in water. | The ionic nature of the salt enhances its interaction with polar solvents, while the neutral free base has better miscibility with organic solvents. |
| Stability | Generally more stable, particularly towards oxidation and degradation. Often has a longer shelf-life. | The free amine is more susceptible to oxidation and may be less stable over long-term storage. | Protonation of the amine in the salt form reduces its nucleophilicity and reactivity, thus enhancing stability. |
| Hygroscopicity | Tends to be more hygroscopic due to the ionic nature of the salt attracting water molecules. | Expected to be less hygroscopic than the hydrochloride salt. | The presence of ions in the salt form facilitates the absorption of moisture from the atmosphere. |
| pH of Aqueous Solution | Forms an acidic solution due to the hydrolysis of the ammonium salt. | Forms a basic solution due to the presence of the free amine. | The hydrochloride salt is the salt of a weak base and a strong acid, leading to an acidic pH in water. The free base is a weak base and will increase the pH of a neutral solution. |
Caption: Table summarizing the key physicochemical differences between H-Aib-OtBu hydrochloride salt and its free base.
Experimental Characterization Protocols
Accurate characterization of both the hydrochloride salt and the free base is essential for quality control and for understanding their behavior in subsequent reactions. Below are detailed protocols for key analytical techniques.
Solubility Determination
Objective: To quantitatively determine the solubility of H-Aib-OtBu hydrochloride and free base in various solvents.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of the compound (either the salt or the free base) to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or GC-MS.
-
Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or mol/L.
Hygroscopicity Testing
Objective: To assess the tendency of each compound to absorb moisture from the atmosphere.
Protocol:
-
Sample Preparation: Accurately weigh a sample of the compound into a pre-weighed container.
-
Controlled Humidity Exposure: Place the open container in a humidity chamber with a controlled relative humidity (e.g., 80% RH) and temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).[3]
-
Weight Measurement: After the exposure period, re-weigh the sample.
-
Calculation: The hygroscopicity is expressed as the percentage of weight gain.[3]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the compounds.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in an NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Data Analysis: The ¹H NMR spectrum of the free base is expected to show signals for the tert-butyl protons (a singlet around 1.4 ppm) and the methyl protons of the Aib group (a singlet around 1.5 ppm). The hydrochloride salt will show similar signals, but the chemical shifts may be slightly different, and the N-H protons will be observable.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.[5] For liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Key vibrational bands to observe include the N-H stretches (around 3300-3400 cm⁻¹ for the free base, broader for the salt), C=O stretch of the ester (around 1730 cm⁻¹), and C-N and C-O stretches.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by GC or LC.
-
Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Analysis: The mass spectrum of the free base should show a molecular ion peak [M+H]⁺ at m/z 160.2. The hydrochloride salt will likely show the same molecular ion for the free base, as the HCl is lost during ionization.
Visualizing the Relationship and Workflow
To better understand the relationship between the free base and its hydrochloride salt, as well as the typical workflow for their characterization, the following diagrams are provided.
Caption: Chemical relationship between H-Aib-OtBu free base and its hydrochloride salt.
Caption: Experimental workflow for the comparative characterization of H-Aib-OtBu forms.
Conclusion
The choice between H-Aib-OtBu hydrochloride and its free base depends heavily on the specific application. The hydrochloride salt offers advantages in terms of stability and ease of handling as a solid, making it suitable for long-term storage and for reactions in polar, protic solvents. The free base, being more soluble in organic solvents, is often preferred for reactions conducted in non-polar media where the presence of acid is undesirable. By understanding the fundamental physicochemical differences and employing the appropriate characterization techniques, researchers can make an informed decision to optimize their synthetic and developmental processes.
References
A Comparative Guide to tert-Butyl 2-amino-2-methylpropanoate and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). Among the myriad of choices, tert-Butyl 2-amino-2-methylpropanoate, a sterically hindered ester of 2-aminoisobutyric acid, and its related tert-butyl (tBu) protecting groups for amino acid side chains, have been widely adopted. This guide provides an objective comparison of the performance of tert-butyl protection with other common alternatives, supported by experimental data, to inform strategic decisions in peptide synthesis.
The primary role of this compound and other tert-butyl esters in peptide synthesis is to temporarily block the carboxylic acid group of amino acids. The tert-butyl group's stability under a range of conditions and its facile removal under mild acidic conditions make it a valuable tool in orthogonal protection strategies.[1] This steric hindrance offered by the tert-butyl group can also be advantageous in reducing undesirable side reactions, most notably racemization during synthetic transformations.[1]
However, the use of tert-butyl esters, particularly for aspartic acid (Asp), is not without its challenges. A significant side reaction is the formation of aspartimide, which can lead to impurities that are difficult to separate from the desired peptide product.[2] This has prompted the investigation and use of alternative protecting groups.
Performance Comparison of Protecting Groups
The choice of a protecting group significantly impacts the yield and purity of the final peptide. Below is a comparative summary of tert-butyl protection with other commonly used alternatives.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Typical Crude Purity | Common Side Reactions |
| tert-Butyl (tBu) | Well-established, good stability, easily removed with mild acid. | Prone to aspartimide formation, especially with Asp-Gly or Asp-Ser sequences. Can lead to alkylation of sensitive residues (Trp, Met) by the tert-butyl cation. | Sequence-dependent, but generally >70% for standard peptides.[3] | Aspartimide formation, tert-butylation of nucleophilic side chains. |
| Trityl (Trt) | Highly acid-labile, allowing for selective deprotection. Its steric bulk can disrupt peptide aggregation and minimize diketopiperazine formation.[3] | Can be too labile for some applications, potentially leading to premature deprotection. | Generally higher for difficult or aggregation-prone sequences.[3] | Less prone to aspartimide formation compared to tBu. |
| Cyanopyridiniumylides (CyPY) | Successfully suppresses aspartimide formation. Compatible with all common residues and protecting groups.[4] | Requires an additional deprotection step using acidic hydrolysis. | High, with minimal aspartimide-related byproducts.[4] | Minimal, with small amounts of aspartimide observed due to acid-mediated hydrolysis of the CyPY group.[4] |
| Benzyloxycarbonyl (Z or Cbz) | Stable to acidic conditions. | Requires catalytic hydrogenolysis for removal, which is not compatible with all functional groups. | Generally high due to intermediate purification in solution-phase synthesis. | Less prone to aspartimide formation during routine synthesis steps. |
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard procedure for SPPS using the widely adopted Fmoc/tBu strategy.
1. Resin Swelling:
-
The appropriate resin (e.g., Rink Amide resin) is placed in a reaction vessel.
-
The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 20-30 minutes to ensure optimal reaction conditions.[5][6]
2. Fmoc Deprotection:
-
The swollen resin is treated with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[7]
-
The resin is then thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.[5][6]
3. Amino Acid Coupling:
-
The Fmoc-protected amino acid (with its side chain protected, e.g., Fmoc-Asp(OtBu)-OH) is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).[7]
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.
4. Washing:
-
After the coupling reaction is complete, the resin is washed extensively with DMF and dichloromethane (DCM) to remove unreacted reagents and byproducts.
5. Repetition and Cleavage:
-
The cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
-
Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl esters) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.[8]
Comparative Experiment: Aspartimide Formation
A model peptide containing an aspartic acid residue can be synthesized using different side-chain protecting groups (e.g., Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(CyPY)-OH) following the general SPPS protocol described above. After synthesis and cleavage, the crude peptide products are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the desired peptide versus the aspartimide-related byproducts. A study by Neumann et al. demonstrated that for a model peptide, the use of a conventional tert-butyl ester protected aspartic acid monomer resulted in a significant amount of aspartimide and related side-products, whereas the cyanopyridiniumylide (CyPY) protected monomer showed no significant aspartimide formation even after prolonged treatment with base.[4]
Visualizing Peptide Synthesis and Related Concepts
To better illustrate the workflows and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the major steps in solid-phase peptide synthesis.
Caption: Logical relationship between protecting group choice and synthesis outcomes.
Conclusion
The selection of a protecting group in peptide synthesis is a nuanced decision that requires careful consideration of the peptide sequence and the desired purity of the final product. While tert-butyl protecting groups, as seen in this compound and related reagents, offer a robust and well-established method, their propensity for inducing aspartimide formation necessitates the exploration of alternatives. For challenging sequences prone to this side reaction or aggregation, protecting groups like Trityl and CyPY present compelling advantages, often leading to higher purity and yield. By understanding the comparative performance and the underlying chemical principles, researchers can optimize their synthetic strategies to achieve their desired peptide targets with greater efficiency and success.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 2-amino-2-methylpropanoate: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-butyl 2-amino-2-methylpropanoate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its potential hazards. This substance is classified with several hazard statements that dictate the necessary safety precautions.
Hazard and Precautionary Statements Summary:
| Classification | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1][2] | |
| H332 | Harmful if inhaled.[2] | |
| H335 | May cause respiratory irritation.[1][2] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.
2. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated waste container.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
4. Final Disposal:
-
Regulatory Compliance: All waste material must be disposed of in accordance with national and local regulations.
-
Professional Disposal Service: The primary method of disposal is to transfer the waste to a licensed and approved hazardous waste disposal facility.[3][4] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration.
-
Do Not: Do not flush the chemical down the drain or dispose of it in the regular trash.[3] This can lead to environmental contamination and may be in violation of local regulations.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl 2-amino-2-methylpropanoate
Essential Safety and Handling Guide for tert-Butyl 2-amino-2-methylpropanoate
This document provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are limited, available information suggests it is harmful to aquatic life with long-lasting effects.[1][2] Its hydrochloride salt is associated with skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled. Therefore, a comprehensive PPE strategy is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[3][4] | To protect eyes from potential splashes of the chemical. |
| Skin Protection | ||
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][4][5] Inspect gloves prior to use and change immediately if contaminated. | To prevent direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat, fully buttoned.[3][4][5] A chemical-resistant apron is recommended for larger quantities or when splashing is likely. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be required based on a formal risk assessment. | To prevent inhalation of any potential dusts, aerosols, or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Operational Plan: Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in Table 1.
-
-
Handling Procedure:
-
Conduct all manipulations of the chemical within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[6]
-
Prevent the formation of dust or aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling Procedure:
-
Thoroughly decontaminate all equipment and the work surface.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., pipette tips, weighing paper) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Environmental Precautions: Avoid release to the environment.[8][9][10] Do not dispose of down the drain or in general waste.
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations through a licensed hazardous-waste disposal contractor.[11][12]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. H-phrases (hazard statements) [stoffenmanager.com]
- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. youthfilter.com [youthfilter.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 9. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. unece.org [unece.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
